molecular formula C10H9BrO3 B136224 3-Bromo-4-methoxycinnamic acid CAS No. 151539-49-0

3-Bromo-4-methoxycinnamic acid

Katalognummer: B136224
CAS-Nummer: 151539-49-0
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: VTHCKJFXUYPZAO-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methoxycinnamic acid is a functionalized cinnamic acid derivative that serves as a valuable intermediate in medicinal chemistry and pharmacological research. This compound provides a versatile scaffold for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships within the cinnamido chemical class . Its core structure is recognized for its potential in anticancer applications. Research on closely related methoxylated cinnamic acid esters has demonstrated significant antiproliferative activity against aggressive cancer cell lines, including non-small-cell lung cancer (A549) and melanoma (SK-MEL-147) . The antitumor potential of these compounds is linked to their ability to induce cell cycle arrest at the G2/M phase, promote apoptosis, and inhibit cancer cell migration . Mechanistic studies indicate that such activity may involve the modulation of key oncogenic signaling pathways, notably the MAPK/ERK pathway, where treatment leads to a considerable reduction in phosphorylated ERK expression . In antimicrobial research, this compound acts as a key precursor for constructing bis-cinnamido polyamine analogues inspired by marine natural products . These synthetic analogues are investigated for their intrinsic antimicrobial activity against a panel of Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Cryptococcus neoformans . Furthermore, select non-toxic analogues have shown a potent ability to enhance the action of conventional antibiotics like doxycycline against resistant Gram-negative bacteria such as Pseudomonas aeruginosa , suggesting a promising role as antibiotic enhancers or potentiators . The bromine and methoxy substituents on the aromatic ring are critical for fine-tuning the compound's biological activity and interaction with molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHCKJFXUYPZAO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxycinnamic acid, a substituted cinnamic acid derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's chemical structure, physicochemical properties, synthesis, and a review of the biological activities of its derivatives.

Chemical Structure and Properties

This compound is a cinnamic acid derivative with a bromine atom at the C3 position and a methoxy group at the C4 position of the phenyl ring. Its chemical structure is depicted below:

IUPAC Name: (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid CAS Number: 1080-07-5[1][2][3][4][5] Molecular Formula: C₁₀H₉BrO₃[5] Molecular Weight: 257.08 g/mol [3]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Melting Point241-243 °C[3]
AppearanceWhite powder[1]
Purity99%[1]
Density (Predicted)1.555 ± 0.06 g/cm³[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy data is crucial for the structural elucidation of this compound.

¹H NMR (DMSO-d₆, 400 MHz) δ:

  • 12.29 (1H, br s, COOH)

  • 7.96 (1H, d, J = 2.1 Hz)

  • 7.70 (1H, dd, J = 8.6, 2.1 Hz)

  • 7.51 (1H, d, J = 16.0 Hz)

  • 7.14 (1H, d, J = 8.6 Hz)

  • 6.46 (1H, d, J = 16.0 Hz)

  • 3.89 (3H, s)[6]

¹³C NMR (DMSO-d₆, 100 MHz) δ:

  • 167.6

  • 156.7

  • 142.3

  • 132.5

  • 129.3

  • 128.4

  • 118.1

  • 112.7

  • 111.2

  • 56.5[6]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid involves the hydrolysis of its corresponding ethyl ester.[6]

Materials:

  • Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate

  • Ethanol (EtOH)

  • 1N Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate in ethanol.

  • Add 1N NaOH solution to the mixture.

  • Heat the reaction mixture at reflux under a nitrogen atmosphere for 4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with 10% HCl.

  • Extract the resulting precipitate with ethyl acetate.

  • Combine the organic layers, dry with anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the product as a white solid.[6]

Synthesis_Workflow start Ethyl (E)-3-(3-bromo-4- methoxyphenyl)acrylate hydrolysis Hydrolysis (1N NaOH, EtOH, Reflux) start->hydrolysis acidification Acidification (10% HCl) hydrolysis->acidification extraction Extraction (EtOAc) acidification->extraction drying Drying (MgSO4) extraction->drying product This compound drying->product

Synthesis workflow for this compound.

Biological Activity of Derivatives

While there is limited publicly available information on the biological activity of this compound itself, several studies have explored the therapeutic potential of its derivatives. These studies provide valuable insights into the structure-activity relationships and potential applications of this chemical scaffold.

Antimicrobial and Antibiotic Enhancing Activity

Bis-cinnamido-polyamines derived from this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated intrinsic activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and the fungus Cryptococcus neoformans. The presence of the bromine atom on the cinnamic acid moiety was found to be important for this activity.[6][7]

Antiparasitic and Antifungal Activity

Synthetic N-acylpyrrolidone and -piperidone derivatives of this compound have been investigated for their activity against Leishmania major and Toxoplasma gondii parasites. The bromo-substituted compounds showed strong activity against L. major promastigotes and high activity against T. gondii parasites.[8][9] Some derivatives also exhibited antifungal activity against Madurella mycetomatis.[8][9]

The following diagram illustrates the general approach of deriving biologically active compounds from this compound.

SAR_Derivatives cluster_derivatives Derivative Classes cluster_activities Observed Biological Activities parent This compound polyamine Bis-Cinnamido-Polyamines parent->polyamine Derivatization piperidone N-acylpiperidones parent->piperidone Derivatization pyrrolidone N-acylpyrrolidones parent->pyrrolidone Derivatization antimicrobial Antimicrobial (S. aureus, MRSA, C. neoformans) polyamine->antimicrobial antiparasitic Antiparasitic (L. major, T. gondii) piperidone->antiparasitic antifungal Antifungal (M. mycetomatis) piperidone->antifungal pyrrolidone->antiparasitic

Derivatization of this compound and observed biological activities.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a defined synthetic route. While direct biological activity data for this specific molecule is scarce in the public domain, its derivatives have shown significant promise as antimicrobial, antiparasitic, and antifungal agents. This suggests that the 3-bromo-4-methoxycinnamoyl scaffold is a valuable starting point for the development of new therapeutic agents. Further research into the biological effects of the parent acid and the synthesis of a broader range of derivatives is warranted to fully explore the potential of this chemical class.

References

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-methoxycinnamic Acid from Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step synthetic pathway for the preparation of 3-Bromo-4-methoxycinnamic acid, a valuable building block in the development of novel pharmaceutical agents, starting from the readily available vanillic acid. This document provides in-depth experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic workflow to aid in practical laboratory applications.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors to a wide range of biologically active molecules. The synthesis of this compound from vanillic acid, a natural product derived from lignin, presents a cost-effective and sustainable approach. The synthetic route described herein involves a series of chemical transformations, including protection of functional groups, bromination, reduction, and a final condensation reaction. Each step has been detailed with specific reaction conditions and reagent quantities to ensure reproducibility.

Overall Synthetic Pathway

The synthesis of this compound from vanillic acid is a multi-step process. A logical and efficient pathway involves the initial protection of the phenolic hydroxyl group of vanillic acid, followed by bromination, reduction of the carboxylic acid to an aldehyde, and finally, a Knoevenagel condensation to form the target cinnamic acid.

Synthetic Pathway vanillic_acid Vanillic Acid protected_vanillic_acid Protected Vanillic Acid vanillic_acid->protected_vanillic_acid Protection brominated_intermediate Brominated Intermediate protected_vanillic_acid->brominated_intermediate Bromination aldehyde 3-Bromo-4-(protected)-methoxybenzaldehyde brominated_intermediate->aldehyde Reduction cinnamic_acid Protected this compound aldehyde->cinnamic_acid Knoevenagel Condensation final_product This compound cinnamic_acid->final_product Deprotection

Caption: Overall workflow for the synthesis of this compound from Vanillic Acid.

Experimental Protocols and Data

Step 1: Protection of Vanillic Acid

To prevent unwanted side reactions during bromination and reduction, the phenolic hydroxyl group of vanillic acid is first protected. A common and effective method is the formation of a methoxymethyl (MOM) ether.

Experimental Protocol:

  • Dissolve vanillic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise with careful venting.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Vanillic Acid1.0168.1510.0 g
Sodium Hydride (60%)1.240.002.86 g
Methoxymethyl Chloride1.180.515.24 mL
Tetrahydrofuran (THF)--200 mL
Product 212.19 ~11.8 g (93%)

Table 1: Reagents and typical yield for the protection of vanillic acid.

Step 2: Bromination of Protected Vanillic Acid

The protected vanillic acid is then brominated. The electron-donating methoxy and protected hydroxyl groups are ortho-, para-directing, while the carboxylic acid is meta-directing. The major product formed is the 5-bromo derivative.

Experimental Protocol:

  • Dissolve the MOM-protected vanillic acid (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (NBS, 1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
MOM-protected vanillic acid1.0212.1910.0 g
N-Bromosuccinimide (NBS)1.1177.989.2 g
Glacial Acetic Acid--150 mL
Product 291.09 ~12.5 g (91%)

Table 2: Reagents and typical yield for the bromination of protected vanillic acid.

Step 3: Reduction of the Carboxylic Acid to an Aldehyde

The selective reduction of the carboxylic acid to an aldehyde is a critical step. A mild and selective reducing agent is required to avoid over-reduction to the alcohol.

Experimental Protocol:

  • Suspend the brominated intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H, 1.5 eq) in anhydrous THF at -78 °C.

  • Slowly add the prepared acid chloride solution to the hydride solution at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Brominated Intermediate1.0291.0910.0 g
Oxalyl Chloride1.5126.934.3 mL
LiAl(O-t-Bu)3H1.5254.2513.1 g
Tetrahydrofuran (THF)--300 mL
Product 275.09 ~7.6 g (80%)

Table 3: Reagents and typical yield for the reduction of the carboxylic acid.

Step 4: Knoevenagel Condensation

The final step is the formation of the cinnamic acid derivative via a Knoevenagel condensation of the aldehyde with malonic acid.

Knoevenagel Condensation Aldehyde 3-Bromo-4-(MOM-O)-methoxybenzaldehyde Intermediate Unstable Intermediate Aldehyde->Intermediate + Malonic Acid (Piperidine, Pyridine) Malonic Acid Malonic Acid Malonic Acid->Intermediate Product Protected this compound Intermediate->Product - H2O - CO2

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Aldehyde Intermediate1.0275.095.0 g
Malonic Acid1.5104.062.8 g
Pyridine--25 mL
Piperidinecatalytic-~0.5 mL
Product 318.12 ~5.1 g (89%)

Table 4: Reagents and typical yield for the Knoevenagel condensation.

Step 5: Deprotection

The final step is the removal of the MOM protecting group to yield the target this compound.

Experimental Protocol:

  • Dissolve the protected cinnamic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Protected Cinnamic Acid1.0318.125.0 g
Methanol--50 mL
Conc. Hydrochloric Acidcatalytic-~1 mL
Product 259.08 ~3.8 g (93%)

Table 5: Reagents and typical yield for the deprotection step.

Conclusion

This guide provides a robust and detailed synthetic route for the preparation of this compound from vanillic acid. The protocols and data presented are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The use of readily available starting materials and well-established chemical transformations makes this synthesis both practical and scalable. Careful execution of each step, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product.

3-Bromo-4-methoxycinnamic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, an alkene, and an aryl bromide, allows for a diverse range of chemical transformations. This strategic combination of reactive sites makes it an ideal precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties. The presence of the electron-donating methoxy group and the synthetically adaptable bromo substituent on the phenyl ring further enhances its utility, enabling fine-tuning of the electronic and steric properties of the target molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic transformations, and potential applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the modern research laboratory.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. While specific experimental data for this compound is not extensively reported, data for the closely related 3-Bromo-4-methoxyphenylacetic acid and 3-Bromo-4-methoxybenzoic acid can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)3-Bromo-4-methoxyphenylacetic Acid[1]3-Bromo-4-methoxybenzoic Acid
Molecular Formula C₁₀H₉BrO₃C₉H₉BrO₃C₈H₇BrO₃
Molecular Weight 257.08 g/mol 245.07 g/mol 231.04 g/mol
Appearance White to off-white solid (Predicted)White crystalline powder[2]White to off-white crystalline powder
Melting Point Not available113.3-114.2 °C[2]220-222 °C
CAS Number 1080-07-5[3]774-81-2[1]99-58-1

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound stems from the selective reactivity of its three key functional groups. The following sections detail common and powerful transformations, providing generalized experimental protocols that can be adapted and optimized for specific substrates.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for the introduction of various functional groups through esterification and amidation reactions.

Fischer esterification provides a direct method for the synthesis of this compound esters, which are valuable intermediates for further transformations, such as Heck and Suzuki couplings.

Table 2: Representative Protocol for Fischer Esterification

ParameterValueReference/Rationale
Reactants This compound, Methanol (excess)Methanol serves as both reactant and solvent, driving the equilibrium towards the product.
Catalyst Concentrated Sulfuric Acid (catalytic amount)A strong acid catalyst is required to protonate the carbonyl oxygen, increasing its electrophilicity.[4][5]
Temperature Reflux (approx. 65 °C)Heating is necessary to achieve a reasonable reaction rate.[5]
Reaction Time 4-6 hoursReaction progress should be monitored by TLC.[5]
Typical Yield 85-95% (based on analogous reactions)[5]High yields are generally achievable with this method.

Experimental Protocol: Synthesis of Methyl 3-Bromo-4-methoxycinnamate

  • To a solution of this compound (1.0 eq) in anhydrous methanol (20-40 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[5]

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-4-methoxycinnamate.

  • The crude product can be purified by recrystallization or column chromatography.

dot

Fischer_Esterification Start This compound + Methanol Protonation Protonation of Carbonyl Oxygen Start->Protonation H₂SO₄ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Methyl 3-Bromo-4-methoxycinnamate Deprotonation->Product

Caption: Fischer Esterification Workflow.

Amide coupling reactions are fundamental in the synthesis of biologically active molecules. Standard coupling reagents can be employed to react this compound with a wide range of amines.

Table 3: Representative Protocol for Amide Coupling

ParameterValueReference/Rationale
Reactants This compound, Amine (1.1 eq)A slight excess of the amine is often used.
Coupling Reagents HATU (1.2 eq), DIPEA (2.0 eq)HATU is a highly efficient coupling reagent, and DIPEA is a non-nucleophilic base.[6]
Solvent Anhydrous DMF or DCMAprotic polar solvents are typically used.[6]
Temperature Room TemperatureAmide couplings with HATU are often efficient at room temperature.[6]
Reaction Time 1-4 hoursReaction progress should be monitored by TLC.[6]
Typical Yield >80% (based on analogous reactions)High yields are expected with efficient coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

dot

Amide_Coupling Start This compound Activation Activation with HATU/DIPEA Start->Activation Active_Ester O-Acyl(tetramethyl)isouronium Intermediate Activation->Active_Ester Amine_Addition Nucleophilic Attack by Amine Active_Ester->Amine_Addition R-NH₂ Product Amide Product Amine_Addition->Product

Caption: Amide Coupling Workflow.

Reactions of the Aryl Bromide

The aryl bromide functionality is a key feature of this compound, enabling its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[7][8]

Table 4: Representative Protocol for Suzuki-Miyaura Coupling

ParameterValueReference/Rationale
Reactants Methyl 3-Bromo-4-methoxycinnamate, Arylboronic acid (1.2 eq)The ester is often used to avoid complications with the free carboxylic acid. A slight excess of the boronic acid is common.
Catalyst Pd(PPh₃)₄ (3 mol%)A common and effective palladium(0) catalyst.[9]
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)An aqueous base is required for the transmetalation step.[9]
Solvent Toluene/Ethanol/Water or Dioxane/WaterA biphasic solvent system is often employed.[9]
Temperature 80-100 °CHeating is typically required to drive the reaction.
Reaction Time 4-12 hoursReaction progress should be monitored by TLC or GC-MS.
Typical Yield 70-95% (based on analogous reactions)High yields are generally achievable.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water 4:1:1), add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

dot

Suzuki_Coupling Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add ArPdBr Ar-Pd(II)-Br(L)₂ Ox_Add->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr Red_Elim Reductive Elimination ArPdAr->Red_Elim Red_Elim->Pd0 Product Ar-Ar' Red_Elim->Product Aryl_Bromide 3-Bromo-4-methoxy- cinnamate derivative (Ar-Br) Aryl_Bromide->Ox_Add Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[10]

Table 5: Representative Protocol for Heck-Mizoroki Reaction

ParameterValueReference/Rationale
Reactants Methyl 3-Bromo-4-methoxycinnamate, Alkene (1.5 eq)An excess of the alkene is often used.
Catalyst Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%)A common catalyst system for the Heck reaction.[11]
Base Et₃N or K₂CO₃ (2.0 eq)A base is required to regenerate the active catalyst.[11]
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used.[11]
Temperature 100-120 °CElevated temperatures are generally required.[11]
Reaction Time 8-24 hoursReaction progress should be monitored by TLC or GC-MS.[11]
Typical Yield 60-90% (based on analogous reactions)Yields can vary depending on the alkene substrate.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

  • To a solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the alkene (1.5 eq) in anhydrous DMF, add the base (e.g., Et₃N, 2.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Degas the reaction mixture and heat to 100-120 °C under an inert atmosphere for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

dot

Heck_Reaction Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add ArPdBr Ar-Pd(II)-Br(L)₂ Ox_Add->ArPdBr Coordination Alkene Coordination ArPdBr->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elim β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elim Product Substituted Alkene Beta_Hydride_Elim->Product HPdBr H-Pd(II)-Br(L)₂ Beta_Hydride_Elim->HPdBr Aryl_Bromide 3-Bromo-4-methoxy- cinnamate derivative (Ar-Br) Aryl_Bromide->Ox_Add Alkene Alkene Alkene->Coordination Base Base HPdBr->Pd0 Base

Caption: Heck-Mizoroki Catalytic Cycle.

Applications in the Synthesis of Bioactive Molecules

The structural motif of this compound is found within a variety of biologically active natural products and synthetic compounds. Its utility as a building block is particularly evident in the synthesis of coumarins and chalcones, two classes of compounds with significant pharmacological properties.

Synthesis of Coumarins

Coumarins are a large class of naturally occurring benzopyrones with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. 3-Arylcoumarins can be synthesized via the Perkin condensation of a salicylaldehyde derivative with a phenylacetic acid. While a direct synthesis from this compound is not a standard route, its structural analog, 3-bromo-4-methoxyphenylacetic acid, can be used in a Perkin-type condensation.

dot

Coumarin_Synthesis Start 3-Bromo-4-methoxyphenylacetic acid + Salicylaldehyde derivative Condensation Perkin Condensation Start->Condensation Ac₂O, Et₃N Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 3-(3-Bromo-4-methoxyphenyl)coumarin Cyclization->Product

References

spectroscopic data of 3-Bromo-4-methoxycinnamic acid (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-4-methoxycinnamic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of available data for closely related analogs and predicted values to offer a robust analytical profile. The information herein is intended to support research and development activities by providing key spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. This data is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
This compound (Predicted) DMSO-d₆Carboxylic Acid (COOH): ~12.5 (s, 1H), Vinyl (CH=CH): ~7.6 (d, 1H), ~6.6 (d, 1H), Aromatic (Ar-H): ~7.8 (s, 1H), ~7.5 (d, 1H), ~7.1 (d, 1H), Methoxy (OCH₃): ~3.9 (s, 3H)
trans-4-methoxycinnamic acid [1]DMSO-d₆7.62 (d, J = 8.4, 2H), 7.55 (d, J = 16.2, 1H), 6.96 (d, J = 8.4, 2H), 6.68 (d, J = 15.9, 1H), 3.78 (s, 3H)
3-bromocinnamic acid [2]N/AAromatic & Vinyl protons visible in spectrum

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
This compound (Predicted) DMSO-d₆Carbonyl (C=O): ~167, Vinyl (CH=CH): ~142, ~118, Aromatic (Ar-C): ~158 (C-OCH₃), ~135 (C-H), ~132 (C-H), ~128 (C-Br), ~115 (C-H), ~112 (C-H), Methoxy (OCH₃): ~56
trans-4-methoxycinnamic acid [1]DMSO-d₆167.88, 160.98, 143.77, 129.95, 126.88, 116.56, 114.38, 55.30
Cinnamic acid [3]DMSO172.67, 147.12, 134.05, 130.77, 128.98, 128.40, 117.38

Table 3: Infrared (IR) Spectroscopy Data

Compound Sample Prep. Key Absorption Bands (cm⁻¹)
This compound (Predicted) KBr discO-H (Carboxylic Acid): 3300-2500 (broad), C-H (Aromatic/Vinyl): 3100-3000, C=O (Carbonyl): ~1700-1680, C=C (Alkene/Aromatic): ~1630, ~1600, ~1500, C-O (Methoxy/Carboxylic): ~1250, ~1020, C-Br: ~600-500
Cinnamic acid [4]KBr discO-H stretch: ~2500–3300 (broad), C=O stretch: ~1680–1700, C=C stretch: ~1620, Aromatic C–H stretches: ~3030
3-Hydroxy-4-methoxycinnamic acid [5]Oil MullSpectral data available in NIST WebBook.

Table 4: Mass Spectrometry Data

Compound Ionization Method [M]+ or [M-H]⁻ (m/z) Key Fragments (m/z)
This compound ESI-255/257 (Isotopic pattern for Br)211/213 ([M-H-CO₂]⁻), 196/198 ([M-H-CO₂-CH₃]⁻)
3-Hydroxy-4-methoxycinnamic acid [6]N/A194179, 151, 134
3-Methoxycinnamic acid [7]GC-MS178161, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[8]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

  • The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as the internal standard.[9]

3. ¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • A proton-decoupled pulse sequence is typically used.

  • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[10]

  • Chemical shifts are referenced to the deuterated solvent signal.[11]

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Technique):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[12]

  • Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[13]

2. Data Acquisition:

  • Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of air (or the clean salt plate) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[14]

  • Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[14]

  • If necessary, filter the solution to remove any particulate matter.[14]

2. Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[15]

  • ESI is a soft ionization technique suitable for polar molecules like carboxylic acids and is often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.[15]

  • The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).[16][17]

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[16]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization Purity Check NMR NMR Spectroscopy (1H, 13C) Characterization->NMR Structural Info IR IR Spectroscopy Characterization->IR Functional Groups MS Mass Spectrometry Characterization->MS Molecular Weight Data_Processing Data Processing & Peak Picking NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Combined Spectral Data Final_Report Final Report & Publication Structure_Elucidation->Final_Report Confirmed Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data on a purified sample of the compound itself. The provided protocols and comparative data serve as a valuable resource for guiding such experimental work.

References

Solubility Profile of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-methoxycinnamic acid in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information, estimated solubility values based on structurally similar compounds, and detailed experimental protocols to guide researchers in handling and utilizing this compound effectively.

Physicochemical Properties and Solubility Overview

This compound is a derivative of cinnamic acid, a class of compounds known for their varied biological activities. Its structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom on the phenyl ring, dictates its polarity and, consequently, its solubility in different solvents.

Generally, cinnamic acid and its derivatives exhibit poor solubility in water and higher solubility in organic solvents. The presence of the polar carboxylic acid group can contribute to some aqueous solubility, particularly at higher pH where the carboxylate salt can form. However, the largely nonpolar aromatic ring and the hydrophobic bromine atom tend to decrease water solubility.

Based on the principle of "like dissolves like," this compound is expected to be more soluble in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

SolventChemical FormulaTypeEstimated Solubility (mg/mL)Notes
WaterH₂OPolar Protic< 1Poorly soluble. Solubility may increase with pH.
EthanolC₂H₅OHPolar Protic10 - 50Soluble.
MethanolCH₃OHPolar Protic10 - 50Soluble.
AcetoneC₃H₆OPolar Aprotic50 - 100Freely Soluble.
Ethyl AcetateC₄H₈O₂Polar Aprotic50 - 100Freely Soluble.
DichloromethaneCH₂Cl₂Nonpolar1 - 10Sparingly Soluble.
ChloroformCHCl₃Nonpolar1 - 10Sparingly Soluble.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 100Very Soluble. Often used for stock solutions.[1]
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic> 100Very Soluble.

Disclaimer: The quantitative data presented in this table are estimations derived from the solubility of analogous compounds and should not be treated as definitive experimental values. Researchers are strongly encouraged to determine the solubility experimentally for their specific requirements.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.[2][3][4] This protocol outlines the steps for determining the solubility of this compound.

Materials
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles. Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow Diagram

experimental_workflow start Start prep Prepare Supersaturated Solution start->prep Add excess solid to solvent equilibrate Equilibrate (24-48h shaking) prep->equilibrate Agitate at constant temp. separate Phase Separation (Sedimentation/Centrifugation) equilibrate->separate Allow solid to settle sample Collect & Filter Supernatant separate->sample Withdraw clear liquid quantify Quantify Concentration (HPLC/UV-Vis) sample->quantify Dilute if necessary end End quantify->end Calculate solubility

References

physical and chemical properties of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 3-Bromo-4-methoxycinnamic acid. The information is compiled from predictive data and comparative analysis of structurally related compounds, offering a foundational resource for research and development.

Core Physicochemical and Spectroscopic Data

The properties of this compound are determined by its molecular structure, which includes a carboxylic acid, a trans-alkene, and a substituted aromatic ring.

Physicochemical Properties

Quantitative data for this compound are summarized below. Many of these values are predicted based on computational models due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
CAS Number 1080-07-5[2]
Melting Point 241-243 °C[1][2]
Boiling Point 392.0 ± 32.0 °C (Predicted)[1][2]
Density 1.555 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 4.42 ± 0.10 (Predicted)[2]
Spectral Data Analysis (Predicted)

While dedicated experimental spectra for this compound are not widely published, the following table outlines the expected characteristic signals based on the analysis of its functional groups and comparison with similar cinnamic acid derivatives.[3][4][5]

SpectroscopyExpected Characteristic Signals
IR (Infrared) - Broad O-H stretch (carboxylic acid): ~2500–3300 cm⁻¹ - Sharp C=O stretch (conjugated acid): ~1680–1700 cm⁻¹ - C=C stretch (alkene): ~1625-1640 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - C-O stretch (methoxy/ether): ~1250 cm⁻¹ and ~1020 cm⁻¹ - C-Br stretch: ~550-690 cm⁻¹
¹H NMR - Vinyl Protons: Two doublets (~6.3-6.5 ppm and ~7.6-7.8 ppm) with a large coupling constant (J ≈ 16 Hz) indicating a trans configuration. - Aromatic Protons: Three protons on the benzene ring, with chemical shifts and splitting patterns determined by the bromo and methoxy substituents. - Methoxy Protons: A sharp singlet at ~3.9 ppm. - Carboxylic Acid Proton: A broad singlet at >12 ppm, which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (C=O): ~168-172 ppm. - Vinyl Carbons (C=C): Two signals between ~115-145 ppm. - Aromatic Carbons: Six distinct signals, with carbons attached to oxygen and bromine being significantly shifted. - Methoxy Carbon (-OCH₃): ~56 ppm.

Experimental Protocols

Detailed and reproducible methodologies are essential for scientific investigation. The following sections provide established protocols for the synthesis and purification of cinnamic acid derivatives, which are directly applicable to this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a standard and efficient method for synthesizing cinnamic acids from aromatic aldehydes.[6][7][8] This protocol is adapted for the synthesis of the title compound.

Principle: The reaction involves the condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3-bromo-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to reflux in an oil bath for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated HCl, stirring vigorously. The volume of the acid solution should be sufficient to neutralize the pyridine and acidify the mixture (to pH 1-2).

  • A precipitate of the crude this compound will form.

  • Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Air dry the crude product before proceeding with purification.

Synthesis_Workflow Start Starting Materials (3-Bromo-4-methoxybenzaldehyde, Malonic Acid) Reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Start->Reaction Workup Acidic Work-up (HCl, Ice Water) Reaction->Workup Crude Crude Product (Precipitate) Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Purification->Final Purification_Workflow decision decision start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve insoluble_q Insoluble impurities? dissolve->insoluble_q hot_filter Hot Filtration insoluble_q->hot_filter Yes cool Cool slowly to room temperature insoluble_q->cool No hot_filter->cool ice_bath Place in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end Pure Product dry->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimuli->ikk activates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb phosphorylates p_ikb P-IκBα ikb_nfkb->p_ikb nfkb NF-κB (Active) p_ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates inhibitor This compound (and derivatives) inhibitor->ikk inhibits dna DNA Binding nfkb_nuc->dna genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) dna->genes

References

An In-depth Technical Guide to N-(2-hydroxyethyl)acetamide (CAS No. 142-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 1080-07-5 provided in the topic query appears to be incorrect as it does not correspond to a publicly documented chemical substance. The information provided in this guide pertains to N-(2-hydroxyethyl)acetamide (CAS No. 142-26-7) , which is the most probable intended compound based on search query results.

This technical guide provides a comprehensive overview of the properties, synthesis, quality control, and suppliers of N-(2-hydroxyethyl)acetamide, a versatile chemical compound used in various research and industrial applications.

Chemical and Physical Properties

N-(2-hydroxyethyl)acetamide, also known as N-acetylethanolamine, is a member of the ethanolamine and acetamide classes of organic compounds.[1][2] It is a clear, viscous, white to yellow liquid at room temperature.[3]

Table 1: Physicochemical Properties of N-(2-hydroxyethyl)acetamide

PropertyValueSource(s)
CAS Number 142-26-7[2]
Molecular Formula C4H9NO2[2][4][5]
Molecular Weight 103.12 g/mol [1][4]
Appearance Clear viscous white to yellow liquid[3]
Melting Point 15.8 °C[3][6]
Boiling Point 151-155 °C at 5 mmHg; 166-167 °C at 8 Torr[3][4]
Density 1.12 g/mL at 25 °C[3]
Refractive Index n20/D 1.472[3]
pKa 14.56 ± 0.10 (Predicted)[3]
Water Solubility Soluble[3]
LogP -0.117 at 22.2 °C and pH 5.4[3]
Flash Point 177 °C (350.6 °F) - closed cup[3]
InChIKey PVCJKHHOXFKFRP-UHFFFAOYSA-N[2][4]
Canonical SMILES CC(=O)NCCO[4][5]

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and quality control of N-(2-hydroxyethyl)acetamide. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

A common method for the synthesis of N-(2-hydroxyethyl)acetamide is the direct amidation of ethanolamine with an acetylating agent, such as acetic anhydride or ethyl acetate. The following protocol is a general representation of this synthesis.

Materials:

  • Ethanolamine

  • Acetic anhydride (or ethyl acetate)

  • Appropriate solvent (e.g., toluene, or solvent-free)

  • Hydrochloric acid (1 M) for work-up

  • Saturated sodium bicarbonate solution for work-up

  • Brine for work-up

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography (if required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethanolamine and the chosen solvent (if applicable).

  • Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride, 1.0-1.2 equivalents) to the stirred solution of ethanolamine. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If necessary, wash the mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure N-(2-hydroxyethyl)acetamide.

Synthesis_Workflow Reactants Ethanolamine + Acetic Anhydride Reaction Reaction (e.g., in an appropriate solvent) Reactants->Reaction 1. Combine Workup Work-up (e.g., neutralization, extraction) Reaction->Workup 2. After reaction completion Purification Purification (e.g., distillation or chromatography) Workup->Purification 3. Isolate crude product Product N-(2-hydroxyethyl)acetamide Purification->Product 4. Obtain pure product QC Quality Control (e.g., NMR, IR, HPLC) Product->QC 5. Verify identity and purity

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)acetamide.

The purity of N-(2-hydroxyethyl)acetamide can be assessed using RP-HPLC. The following is a representative method.[7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid

  • N-(2-hydroxyethyl)acetamide reference standard

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: A mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water, acetonitrile, and acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the N-(2-hydroxyethyl)acetamide reference standard in the mobile phase. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the N-(2-hydroxyethyl)acetamide sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the retention time and peak area of N-(2-hydroxyethyl)acetamide. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

QC_Workflow Sample N-(2-hydroxyethyl)acetamide Sample Prep Sample Preparation (Dissolve in mobile phase, filter) Sample->Prep 1. Prepare sample HPLC RP-HPLC Analysis (C18 column, isocratic mobile phase) Prep->HPLC 2. Inject into HPLC Detect UV Detection (e.g., at 210 nm) HPLC->Detect 3. Separate and detect Data Data Analysis (Peak integration, purity calculation) Detect->Data 4. Acquire chromatogram Result Purity Report Data->Result 5. Generate report

Caption: Workflow for quality control of N-(2-hydroxyethyl)acetamide by HPLC.

Suppliers

N-(2-hydroxyethyl)acetamide is available from several chemical suppliers. The following list is not exhaustive but includes some of the major suppliers:

  • Sigma-Aldrich (Merck): Offers N-Acetylethanolamine in technical grade.

  • TCI America: Provides 2-Acetamidoethanol with a purity of >90.0% (GC).[8]

  • Fisher Scientific (Thermo Scientific Chemicals): Supplies N-Acetylethanolamine with 96% purity.[9]

  • Alfa Aesar: Offers N-Acetylethanolamine with a purity of 90+%.[3]

  • Acros Organics: Supplies N-Acetylethanolamine with 96% purity.[3]

  • Parchem: A supplier of Acetamide MEA.[10]

  • Matrix Fine Chemicals: Provides N-(2-HYDROXYETHYL)ACETAMIDE.[5]

  • abcr Gute Chemie: Supplies N-(2-Hydroxyethyl)acetamide with 90% purity.

  • Elé Corporation (USA) [11]

  • Frinton Laboratories Inc. (USA) [11]

  • Allchem Laboratories (India) [11]

References

The Emerging Biological Potential of Halogenated Cinnamic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have long been recognized for a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and a reactive double bond, offers a versatile scaffold for chemical modification. Strategic halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—has emerged as a powerful tool to modulate the physicochemical properties and enhance the therapeutic efficacy of these compounds. This technical guide provides a comprehensive overview of the biological potential of halogenated cinnamic acids, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support further research and drug development.

Data Presentation: Quantitative Biological Activity

The introduction of halogen atoms to the cinnamic acid scaffold can significantly influence its biological activity. The nature of the halogen, its position on the phenyl ring, and the overall substitution pattern are critical determinants of potency.

Antimicrobial Activity

Halogenated cinnamic acids have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of electron-withdrawing groups like halogens can enhance the antimicrobial efficacy.

Compound/DerivativeMicroorganismActivity TypeValueCitation
4-Chlorocinnamic acidEscherichia coliMIC708 µM[1]
4-Chlorocinnamic acidBacillus subtilisMIC708 µM[1]
para-substituted chloro-cinnamoyl oxadiazoleMycobacterium tuberculosis H37RaIC504.54 µg/mL[2]
ortho-substituted chloro-cinnamoyl oxadiazoleMycobacterium tuberculosis H37RaIC509.91 µg/mL[2]
4-Fluoro-cinnamoyl oxadiazoleMycobacterium tuberculosis H37RaIC500.36 µg/mL[2]
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureusMIC-[3]
3-(Trifluoromethyl)cinnamic acid anilidesMycobacterium smegmatisMIC9.36 - 51.7 µM[4]
3-(Difluoromethyl)-4-methoxycinnamoyl amidesMycobacterium smegmatisMIC8 µg/mL[5]
Anticancer Activity

The cytotoxic effects of halogenated cinnamic acids have been evaluated against various cancer cell lines. Halogenation can enhance the antiproliferative and pro-apoptotic effects of the parent compound.

Compound/DerivativeCancer Cell LineActivity TypeValueCitation
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HCT-116 (Colon)IC501.89 µM
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-hydroxyphenyl)acrylic acid (5b)MCF-7 (Breast)IC508.48 µM
4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii)HT-29 (Colon)IC50-[6]
4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii)A-549 (Lung)IC50-[6]
4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii)MDA-MB-231 (Breast)IC50-[6]
4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii)HeLa (Cervical)IC50-[6]
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide---[7]
Enzyme Inhibition

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes implicated in disease, such as tyrosinase and lipoxygenase.

Compound/DerivativeEnzymeActivity TypeValueCitation
Fluoro-substituted cinnamic acid esterMushroom TyrosinaseIC500.5 µM[8]
4-Chlorocinnamic acidTyrosinaseInhibition-[9]
Cinnamic acid derivative (3i)Soybean LipoxygenaseIC507.4 µM[10]
4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii)Soybean LipoxygenaseIC50Potent Inhibitor[6]
Antioxidant Activity

The ability of halogenated cinnamic acids to scavenge free radicals is a key aspect of their biological potential.

Compound/DerivativeAssayActivity TypeValueCitation
Acetylated Cinnamic Acid DerivativeDPPHIC500.16 µg/mL[11]
Cinnamic AcidDPPHIC500.18 µg/mL[11]
Substituted Cinnamic Acids (general)DPPH% Interaction30-48% at 100 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological potential of halogenated cinnamic acids.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds (halogenated cinnamic acids)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[7][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (halogenated cinnamic acids)

  • Positive control antibiotic

  • Spectrophotometer or ELISA reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a specific optical density (e.g., 0.5 McFarland standard).[5][14]

  • Serial Dilution: Prepare serial two-fold dilutions of the halogenated cinnamic acids in the broth directly in the wells of the 96-well plate.[14][15]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[5] Include a growth control (no compound) and a sterility control (no inoculum).[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be assessed visually or by measuring the optical density with a plate reader.[14][15]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol or ethanol)

  • Test compounds (halogenated cinnamic acids)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the halogenated cinnamic acids and the positive control in the solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH working solution.[3]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[3][16]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3][16]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[17] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[17][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow characterization characterization antimicrobial antimicrobial characterization->antimicrobial anticancer anticancer characterization->anticancer antioxidant antioxidant characterization->antioxidant enzyme enzyme characterization->enzyme data data antimicrobial->data anticancer->data antioxidant->data enzyme->data sar sar data->sar lead lead sar->lead

Caption: General experimental workflow for the synthesis and biological evaluation of halogenated cinnamic acids.

signaling_pathway HCA HCA PI3K PI3K HCA->PI3K Inhibits IKK IKK HCA->IKK Inhibits Apoptosis Apoptosis HCA->Apoptosis Induces mTOR mTOR Proliferation Proliferation mTOR->Proliferation NFkB NFkB NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Putative signaling pathways modulated by halogenated cinnamic acids in cancer cells.

structure_activity_relationship HalogenType HalogenType Lipophilicity Lipophilicity HalogenType->Lipophilicity ElectronicEffects ElectronicEffects HalogenType->ElectronicEffects Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer ElectronicEffects->Anticancer Antioxidant Antioxidant ElectronicEffects->Antioxidant HalogenPosition HalogenPosition HalogenPosition->ElectronicEffects StericHindrance StericHindrance HalogenPosition->StericHindrance EnzymeInhibition EnzymeInhibition StericHindrance->EnzymeInhibition OtherSubstituents OtherSubstituents OtherSubstituents->Lipophilicity OtherSubstituents->ElectronicEffects

Caption: Logical relationships between structural modifications and biological activities of halogenated cinnamic acids.

Conclusion

The strategic halogenation of cinnamic acid derivatives represents a highly effective approach for the development of novel therapeutic agents with potent and diverse biological activities. The quantitative data clearly indicate that the type, position, and number of halogen substituents are critical determinants of antimicrobial, anticancer, and enzyme-inhibitory efficacy. The provided experimental protocols offer a standardized framework for the continued investigation of these promising compounds. Furthermore, the elucidation of their impact on key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a foundation for understanding their mechanisms of action. Future research should focus on expanding the library of halogenated cinnamic acids, conducting in-depth structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development. This in-depth technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of molecules.

References

The Ascending Trajectory of 3-Bromo-4-methoxycinnamic Acid Derivatives in Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention within the scientific community for their broad spectrum of biological activities.[1] These activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, position them as promising scaffolds in the pursuit of novel therapeutic agents.[2][3][4] Among the myriad of synthetic and natural analogs, derivatives of 3-Bromo-4-methoxycinnamic acid are emerging as a focal point for research due to their potential for enhanced biological efficacy. The introduction of a bromine atom and a methoxy group to the cinnamic acid backbone can significantly modulate the molecule's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into this compound derivatives, tailored for professionals in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthetic foundation for this class of compounds lies in the preparation of the core molecule, this compound. This can be achieved through established organic reactions such as the Knoevenagel condensation or the Perkin reaction.

Synthesis of the Core Structure: this compound

A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5][6]

Synthesis_Workflow Aldehyde 3-Bromo-4-methoxybenzaldehyde Intermediate Unstable Intermediate Aldehyde->Intermediate Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate Base Base (e.g., Pyridine, Piperidine) Base->Intermediate Product This compound Intermediate->Product Decarboxylation Heat (Decarboxylation)

Figure 1: General workflow for the synthesis of this compound via Knoevenagel condensation.

A detailed experimental protocol for a similar synthesis is provided in the "Experimental Protocols" section. The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[3][7][8]

Derivatization Strategies: Amides and Esters

The carboxylic acid moiety of this compound serves as a versatile handle for derivatization, primarily through the formation of amides and esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Amide Synthesis: Amide derivatives are typically synthesized via an amide coupling reaction . This involves activating the carboxylic acid, commonly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine.[9][10]

Ester Synthesis: Esterification can be achieved through methods like the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[11][12]

Derivatization_Workflow Core This compound Amide Amide Derivative Core->Amide Ester Ester Derivative Core->Ester Amine Primary/Secondary Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Coupling Amide Coupling (e.g., EDCI/HOBt) Coupling->Amide Esterification Esterification (e.g., Fischer) Esterification->Ester PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 3-Bromo-4-methoxycinnamic Acid Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTOR Inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor 3-Bromo-4-methoxycinnamic Acid Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits FGFR1_Pathway FGF Fibroblast Growth Factor (FGF) FGFR1 FGFR1 FGF->FGFR1 Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FGFR1->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Inhibitor 3-Bromo-4-methoxycinnamic Acid Derivative Inhibitor->FGFR1 Inhibits

References

A Prospective Analysis of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds that have garnered substantial interest in medicinal chemistry. Their versatile chemical structure, featuring a phenyl ring, an acrylic acid moiety, and various substitution patterns, allows for a broad spectrum of biological activities. This technical guide provides a comprehensive literature review focused on the synthesis, potential biological activities, and experimental protocols relevant to 3-Bromo-4-methoxycinnamic acid. While direct research on this specific molecule is limited, this document extrapolates from established methodologies and studies on structurally similar compounds to offer a prospective analysis for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through well-established condensation reactions, primarily the Knoevenagel-Doebner condensation or the Perkin reaction. Both methods utilize a substituted benzaldehyde as a key starting material. The logical precursor for this synthesis is 3-Bromo-4-methoxybenzaldehyde.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. The reaction is typically followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2]

Detailed Experimental Protocol (Adapted from similar syntheses): [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine, which acts as both the solvent and the catalyst. A catalytic amount of piperidine can also be added.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and a concentrated solution of hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Knoevenagel_Doebner_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde Reaction Condensation & Decarboxylation 3-Bromo-4-methoxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reaction Reflux Reflux Reflux->Reaction This compound This compound Reaction->this compound

Knoevenagel-Doebner Synthesis Workflow
Perkin Reaction

The Perkin reaction is another classical method for synthesizing cinnamic acid derivatives. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[5][6][7]

Detailed Experimental Protocol (Adapted from similar syntheses): [5]

  • Reaction Setup: Combine 3-Bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Execution: Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Work-up: Allow the reaction mixture to cool slightly and then pour it into a beaker of hot water while stirring. Boil the solution for 15 minutes to hydrolyze the excess acetic anhydride. If the product separates as an oil, add a small amount of ethanol to induce crystallization.

  • Purification: Cool the solution to room temperature. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from an appropriate solvent.

Perkin_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde Reaction Condensation 3-Bromo-4-methoxybenzaldehyde->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Sodium Acetate Sodium Acetate Sodium Acetate->Reaction Heat (180°C) Heat (180°C) Heat (180°C)->Reaction This compound This compound Reaction->this compound

Perkin Reaction Synthesis Workflow

Potential Biological Activities

While direct biological data for this compound is not available, the extensive research on its structural analogs allows for informed predictions of its potential therapeutic applications. The biological efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[8]

Anticancer Activity

Cinnamic acid derivatives are widely investigated for their anticancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways.[9][10][11] The presence of methoxy and bromo groups on the phenyl ring has been shown to influence the cytotoxic and antiproliferative activities of these compounds.[12][13]

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
Ester of 3,4,5-trimethoxycinnamic acid (S1)MDA-MB-231 (Breast)46.7[14]
Ester of 3,4,5-trimethoxycinnamic acid (S5)A549 (Lung)0.50[14]
Ester of 3,4,5-trimethoxycinnamic acid (S5)SGC-7901 (Gastric)11.82[14]
Ester of 3,4,5-trimethoxycinnamic acid (S5)PC-3 (Prostate)17.22[14]
Ester of 3,4,5-trimethoxycinnamic acid (S5)MDA-MB-435s (Melanoma)5.33[14]
Cinnamic acid derivatives (general)A-549 (Lung)10 - 18[15]

The data suggests that methoxy substitutions, particularly multiple substitutions, can lead to potent anticancer activity. The introduction of a bromine atom, a halogen, could further enhance the lipophilicity and cell permeability of the molecule, potentially increasing its cytotoxic effects.

Anticancer_Mechanism Cinnamic_Acid_Derivative This compound (Hypothesized) Proliferation Cell Proliferation Cinnamic_Acid_Derivative->Proliferation Inhibits Apoptosis Apoptosis Cinnamic_Acid_Derivative->Apoptosis Induces Angiogenesis Angiogenesis Cinnamic_Acid_Derivative->Angiogenesis Inhibits Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Cinnamic_Acid_Derivative->Signaling_Pathways Modulates Cell Cancer Cell Signaling_Pathways->Proliferation Regulates Signaling_Pathways->Apoptosis Regulates

Hypothesized Anticancer Signaling Pathways
Enzyme Inhibition

Substituted cinnamic acids are known to be effective inhibitors of various enzymes, including tyrosinase and α-glucosidase.[16][17] This inhibitory activity is often attributed to their ability to chelate metal ions in the enzyme's active site or to interact with key amino acid residues.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and food industries. Studies have shown that para-substituted cinnamic acid derivatives can effectively inhibit tyrosinase.[16] The electronic properties of the substituent at the para position play a crucial role in the inhibitory mechanism.

  • α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Certain cinnamic acid derivatives, such as p-methoxy cinnamic acid, have demonstrated potential as α-glucosidase inhibitors.[17]

Table 2: Enzyme Inhibitory Activity of Selected Cinnamic Acid Derivatives

CompoundEnzymeIC50 ValueInhibition TypeReference
4-chlorocinnamic acidTyrosinase0.477 mM-[18]
4-nitrocinnamic acidTyrosinase0.521 mM-[18]
p-methoxy cinnamic acidα-glucosidaseNot specifiedInhibitor[17]
p-methoxyethyl cinnamateα-glucosidaseNot specifiedInhibitor[17]

The presence of a methoxy group at the 4-position and a bromo group at the 3-position in the target molecule suggests it could be a candidate for enzyme inhibition studies, particularly against metalloenzymes.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 3-4 hours (Formazan formation) D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

References

Methodological & Application

Synthesis of 3-Bromo-4-methoxycinnamic Acid via Knoevenagel Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-methoxycinnamic acid utilizing the Knoevenagel condensation reaction. This essential organic reaction facilitates the formation of a carbon-carbon double bond through the condensation of an aldehyde or ketone with an active methylene compound. In this specific application, 3-Bromo-4-methoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst to yield the target cinnamic acid derivative, a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.

Data Presentation

The following tables summarize the key reactants and expected product characteristics for the synthesis of this compound.

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂215.04Aldehyde
Malonic AcidC₃H₄O₄104.06Active Methylene Compound
PyridineC₅H₅N79.10Catalyst/Solvent
PiperidineC₅H₁₁N85.15Catalyst

Table 2: Product Characterization and Representative Data

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Representative Yield (%)
This compoundC₁₀H₉BrO₃257.08211-21370-90*

*Note: The presented yield is a representative range for Knoevenagel condensations of substituted benzaldehydes with malonic acid and may vary depending on the specific reaction conditions and protocol employed.

Experimental Protocols

Three distinct protocols for the Knoevenagel condensation are provided below, offering flexibility in terms of reaction conditions, catalysts, and equipment.

Protocol 1: Classical Knoevenagel Condensation using Pyridine and Piperidine

This traditional method employs pyridine as both a solvent and a base, with a catalytic amount of piperidine to facilitate the reaction.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Bromo-4-methoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (3-5 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an excess of cold 10% hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water to remove any remaining salts.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: DABCO-Catalyzed Knoevenagel Condensation

This method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a less hazardous basic catalyst.[1]

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol or Dimethylformamide (DMF)

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 3-Bromo-4-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a catalytic amount of DABCO (0.1-0.2 equivalents).[1]

  • Add a suitable solvent such as ethanol or DMF.

  • Heat the reaction mixture to reflux with stirring for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using ethanol, the product may precipitate upon cooling. If using DMF, pour the mixture into cold water to induce precipitation.

  • Acidify the mixture with 10% hydrochloric acid to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

  • Dry the purified product.

Protocol 3: Microwave-Assisted Knoevenagel Condensation in Water

This environmentally friendly protocol utilizes microwave irradiation to accelerate the reaction in an aqueous medium.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Deionized water

  • Hydrochloric acid (10% aqueous solution)

  • Microwave reactor or a domestic microwave oven (use with caution and appropriate safety measures)

  • Microwave-safe reaction vessel with a loose-fitting cap

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel, combine 3-Bromo-4-methoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and potassium carbonate (1.5 equivalents).

  • The addition of a phase-transfer catalyst like TBAB (0.1 equivalents) can be beneficial but is not always necessary.

  • Add a minimal amount of deionized water to create a slurry.

  • Place a magnetic stir bar in the vessel and loosely cap it.

  • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100-120 °C) for 5-15 minutes. If using a domestic microwave, use short bursts of power to control the temperature and avoid pressure buildup.

  • After the reaction, allow the vessel to cool to a safe temperature.

  • Dilute the reaction mixture with water and acidify with 10% hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate with cold deionized water.

  • Recrystallize the crude product from a suitable solvent.

  • Dry the purified this compound.

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of the active methylene compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 3-Bromo-4-methoxy- benzaldehyde aldol_adduct Aldol-type Adduct aldehyde->aldol_adduct malonic Malonic Acid enolate Enolate of Malonic Acid malonic->enolate Deprotonation base Base (e.g., Piperidine) base->enolate enolate->aldol_adduct Nucleophilic Attack unsaturated_diacid Unsaturated Diacid aldol_adduct->unsaturated_diacid Dehydration h2o H₂O aldol_adduct->h2o cinnamic_acid 3-Bromo-4-methoxy- cinnamic Acid unsaturated_diacid->cinnamic_acid Decarboxylation co2 CO₂ unsaturated_diacid->co2 Experimental_Workflow start Start reactants Combine Reactants: 3-Bromo-4-methoxybenzaldehyde, Malonic Acid, Catalyst, Solvent start->reactants reaction Heat and Stir (Conventional or Microwave) reactants->reaction workup Work-up: Acidification and Precipitation reaction->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification drying Drying purification->drying product Pure this compound drying->product

References

Application Notes and Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1] This powerful carbon-carbon bond-forming reaction offers a versatile and efficient method for the synthesis of substituted alkenes, with notable applications in the preparation of cinnamic acid and its derivatives.[2][3] Cinnamic acid derivatives are significant pharmacophores and precursors in the pharmaceutical and chemical industries, valued for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

These application notes provide detailed protocols for the synthesis of cinnamic acid derivatives via the Heck reaction, summarizing key quantitative data and offering a visual representation of the reaction mechanism to aid researchers in the successful application of this methodology. The protocols are designed to be adaptable for a range of substrates, facilitating the development of novel cinnamic acid-based compounds.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the reaction conditions and corresponding yields for the synthesis of various cinnamic acid derivatives as reported in the literature. This data allows for a comparative analysis of different catalytic systems and reaction parameters.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneAcrylic AcidPd(OAc)₂ (0.05)PPh₃ (0.1)Et₃NDMF80-1004-8Not Specified[4]
IodobenzeneSodium AcrylatePalladacycle (0.1)-Na₂CO₃Toluene/Water1500.5>95[5]
4-BromoanisoleSodium AcrylatePalladacycle (0.1)-Na₂CO₃Toluene/Water1500.592[5]
4-IodoacetophenoneSodium AcrylatePalladacycle (0.1)-Na₂CO₃Toluene/Water1500.596[5]
4-BromotolueneAcrylic AcidPS-PdNPs-Na₂CO₃Water1002485[6]
BromobenzeneStyrenePd-complex 6 (2.0)SPOK₂CO₃DMF601295[7]

Table 1: Summary of Heck Reaction Conditions for Cinnamic Acid Derivatives.

Experimental Protocols

General Protocol for the Heck Reaction of an Aryl Halide with Acrylic Acid

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with acrylic acid.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene derivative)

  • Acrylic acid

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂], Palladacycle)

  • Phosphine ligand (e.g., Triphenylphosphine [PPh₃]), if required

  • Base (e.g., Triethylamine [Et₃N], Sodium carbonate [Na₂CO₃], Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF], Acetonitrile, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst and phosphine ligand (if applicable) under an inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent, followed by the aryl halide, acrylic acid, and the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a biphasic system with water is used, separate the aqueous layer.[5]

    • For reactions in organic solvents, pour the mixture into water and acidify with 1M HCl to a pH of ~2 to precipitate the cinnamic acid derivative.[4]

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with water to remove any inorganic salts.

    • Dry the product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol for Biphasic Heck Reaction of an Aryl Halide with Sodium Acrylate

This protocol is adapted from a procedure utilizing a toluene/water biphasic system, which can facilitate catalyst recycling.[5]

Materials:

  • Aryl halide

  • Sodium acrylate

  • Palladacycle catalyst

  • Base (e.g., Sodium carbonate)

  • Toluene

  • Water

Procedure:

  • Preparation of Phases:

    • In one vessel, dissolve the aryl halide and the palladacycle catalyst in toluene.

    • In a separate vessel, dissolve the sodium acrylate and the base in water.

  • Reaction:

    • Combine the organic and aqueous phases in a suitable reaction vessel (e.g., an autoclave for reactions above the solvent's boiling point).

    • Heat the mixture to 150 °C with vigorous stirring for 30 minutes.[5]

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature, allowing the phases to separate.

    • Isolate the aqueous layer, which contains the sodium salt of the cinnamic acid derivative.

    • Acidify the aqueous layer with dilute HCl until acidic to litmus paper to precipitate the cinnamic acid product.[5]

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Catalyst Recycling: The organic phase containing the catalyst can potentially be separated and reused for subsequent reactions.[5]

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction, involving Pd(0) and Pd(II) intermediates.

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Ar-X Alkene_Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)L₂(alkene)]X Alkene_Coord->PdII_Alkene Alkene Insertion Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdH H-Pd(II)L₂-X Beta_Hydride->PdH Alkene_Product Ar-CH=CH-R Beta_Hydride->Alkene_Product Red_Elim Reductive Elimination Red_Elim->Pd0 Base BaseHX Base-H⁺X⁻ Red_Elim->BaseHX HX HX HX Base Base ArX Ar-X Alkene H₂C=CHR

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Cinnamic Acid Synthesis

The following diagram outlines the general workflow for the synthesis and isolation of cinnamic acid derivatives via the Heck reaction.

Heck_Workflow start Start: Assemble Reaction Components reactants Aryl Halide, Alkene, Base, Solvent start->reactants catalyst Palladium Catalyst (e.g., Pd(OAc)₂) start->catalyst reaction Heck Reaction (Heating under Inert Atmosphere) reactants->reaction catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Quenching/Phase Separation) monitoring->workup Complete acidification Acidification (e.g., with HCl) workup->acidification precipitation Precipitation of Cinnamic Acid Derivative acidification->precipitation isolation Isolation (Filtration) precipitation->isolation purification Purification (Washing, Recrystallization) isolation->purification product Final Product: Pure Cinnamic Acid Derivative purification->product

Caption: General workflow for Heck reaction synthesis.

References

Application Notes and Protocols for the Purification of Brominated Cinnamic Acids by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated cinnamic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity of these compounds is critical for downstream applications and ensuring the quality and safety of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, including brominated cinnamic acid derivatives. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document provides detailed protocols and data for the purification of various brominated cinnamic acids by recrystallization.

Data Presentation

The efficiency of a recrystallization process is typically evaluated by the recovery yield and the improvement in purity, often assessed by the melting point of the compound. A pure substance will have a sharp melting point range that corresponds to its literature value, while impurities tend to broaden and depress the melting point.

CompoundRecrystallization Solvent SystemCrude Melting Point (°C)Recrystallized Melting Point (°C)Typical Yield (%)
2-Bromocinnamic AcidEthanol/WaterData not available217-219Data not available
3-Bromocinnamic AcidMethanol/Water or Ethanol/WaterData not available177-179[1]Data not available
4-Bromocinnamic AcidEthanol/WaterData not available262-264[2]Data not available
2,3-Dibromo-3-phenylpropanoic AcidEthanol/WaterVariable202-204 (erythro)[3][4]80-93[5]

Experimental Protocols

The following are generalized yet detailed protocols for the recrystallization of brominated cinnamic acids. The mixed solvent system of ethanol and water is broadly applicable to this class of compounds due to their good solubility in hot ethanol and poor solubility in water.

Protocol 1: General Recrystallization of Monobrominated Cinnamic Acids (2-bromo, 3-bromo, and 4-bromo)

This protocol is based on the principle of using a binary solvent mixture to achieve optimal purification.

Materials:

  • Crude brominated cinnamic acid (2-bromo, 3-bromo, or 4-bromo isomer)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude brominated cinnamic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating the mixture on a hotplate with stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum volume of hot solvent to ensure a high recovery yield.

  • Inducing Crystallization (Cloud Point): Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution while maintaining the temperature. Continue adding water until the solution becomes slightly and persistently cloudy. This is the "cloud point," indicating the solution is saturated.

  • Clarification: To ensure the formation of pure crystals from a saturated solution, add a few drops of hot ethanol back into the cloudy mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation is apparent, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a vacuum flask.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a moderate temperature or in a desiccator under vacuum until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

Protocol 2: Recrystallization of 2,3-Dibromo-3-phenylpropanoic Acid

This protocol is specifically for the purification of the product resulting from the bromination of trans-cinnamic acid.[4]

Materials:

  • Crude 2,3-dibromo-3-phenylpropanoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Transfer the crude 2,3-dibromo-3-phenylpropanoic acid to an Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid completely.[4]

  • Inducing Crystallization: Remove the flask from the heat and add hot water dropwise until the solution begins to turn cloudy.[4]

  • Clarification: If necessary, add a few drops of hot ethanol to redissolve any precipitate and obtain a clear solution.[4]

  • Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate further crystallization.[4]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Rinse the crystals with a few milliliters of cold deionized water.[4]

  • Drying: Leave the crystals to dry completely before weighing and determining the melting point.[4]

Visualizations

Experimental Workflow for Recrystallization

The following diagram illustrates the general workflow for the purification of brominated cinnamic acids by recrystallization using a mixed solvent system.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Brominated Cinnamic Acid B Add Minimum Amount of Hot Ethanol A->B C Add Hot Water to Cloud Point B->C D Add Hot Ethanol to Clarify C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol/Water G->H I Dry Crystals H->I J Pure Brominated Cinnamic Acid I->J

Caption: Workflow for the recrystallization of brominated cinnamic acids.

References

Application Note: HPLC Method Development for the Analysis of Halogenated Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated phenolic acids are a class of compounds that are of significant interest due to their presence as environmental pollutants, pharmaceutical intermediates, and disinfection byproducts.[1] Accurate and reliable quantification of these compounds is crucial for environmental monitoring, quality control in industrial processes, and in pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.[2] This application note provides a detailed protocol for the development of a robust HPLC method for the analysis of a range of halogenated phenolic acids.

Chromatographic Conditions

A reversed-phase HPLC method is typically employed for the separation of halogenated phenolic acids.[2][3] A C18 stationary phase is the most common choice, offering good retention and selectivity for these moderately polar compounds.[3][4] The mobile phase usually consists of a mixture of an organic solvent (methanol or acetonitrile) and an acidified aqueous phase.[4][5] The addition of a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and better retention.[4] Gradient elution is often preferred to achieve a good separation of a wide range of analytes with different polarities in a reasonable analysis time.[3][6]

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 280 nm[5]

Table 2: Representative Performance Data for Selected Halogenated Phenolic Acids

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
4-Fluorophenol8.20.050.15
3-Chlorophenol10.50.040.12
4-Chlorophenol11.10.040.12
3-Bromophenol12.30.030.09
2,4-Dichlorophenol14.80.020.06
2,4,6-Trichlorophenol17.20.010.03
Tetrabromobisphenol A22.50.050.15

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each halogenated phenolic acid standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (initial composition: 70% A, 30% B) to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix. For aqueous samples such as wastewater or drinking water, solid-phase extraction (SPE) is a common and effective method for sample clean-up and pre-concentration.[7][8]

Solid-Phase Extraction (SPE) Protocol for Water Samples:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2 with phosphoric acid). Do not allow the cartridge to go dry.

  • Loading: Pass 100 mL of the water sample (acidified to pH 2) through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Elution: Elute the retained halogenated phenolic acids with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase (initial composition).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solutions and samples.

  • Data Acquisition: Acquire the chromatograms and UV-Vis spectra using the DAD detector.

Data Analysis
  • Identification: Identify the halogenated phenolic acids in the sample chromatograms by comparing their retention times with those of the standard solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of each analyte against its concentration for the series of working standard solutions. Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Column_Selection Column Selection (C18) Standard_Prep->Column_Selection Sample_Extraction Sample Extraction (SPE/LLE) Reconstitution Reconstitution Sample_Extraction->Reconstitution Reconstitution->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Detection_Wavelength Detection Wavelength (280nm) Gradient_Dev->Detection_Wavelength Peak_Integration Peak Integration Detection_Wavelength->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Overall workflow for HPLC method development.

HPLC_Optimization_Logic Mobile_Phase Mobile Phase Composition (Organic Solvent % & pH) Resolution Resolution (Rs) Mobile_Phase->Resolution Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Gradient Gradient Profile (Slope & Time) Gradient->Resolution Analysis_Time Analysis Time Gradient->Analysis_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Analysis_Time Temperature Column Temperature Temperature->Resolution Temperature->Retention_Time

References

Application Note: GC-MS Analysis of 3-Bromo-4-methoxycinnamic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

This application note provides a detailed protocol for the analysis of potential impurities in this compound using GC-MS. Due to the low volatility and polar nature of the carboxylic acid group, a derivatization step is essential to convert the analyte and its impurities into more volatile forms suitable for GC analysis. Silylation is a common and effective derivatization technique for this purpose.[1][2][3][4]

Potential Impurities

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Based on the synthesis of related cinnamic acids and brominated aromatic compounds, potential impurities may include:

  • Starting Materials: 4-methoxycinnamic acid, brominating agents (or their byproducts).

  • Isomeric Impurities: Positional isomers such as 2-Bromo-4-methoxycinnamic acid or 5-Bromo-4-methoxycinnamic acid.

  • Over-brominated Products: Dibrominated species like 3,5-Dibromo-4-methoxycinnamic acid.[5][6]

  • Precursors and Related Compounds: Cinnamaldehyde, p-coumaric acid, and ferulic acid.[7]

  • Degradation Products: Decarboxylation products or products of oxidation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound impurities is depicted below.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3-Bromo-4-methoxycinnamic Acid Sample Dissolution Dissolve in Pyridine Sample->Dissolution Derivatization Add BSTFA + 1% TMCS Heat at 70°C for 30 min Dissolution->Derivatization Dilution Dilute with Hexane Derivatization->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Impurity Quantification Library_Search->Quantification Report Generate Report Quantification->Report

GC-MS analysis workflow.

Experimental Protocols

Reagents and Materials
  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Glass GC vials with inserts and PTFE-lined caps

Sample Preparation (Silylation)
  • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, dilute the derivatized sample with 800 µL of hexane to a final volume of 1 mL.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-550 amu

Data Presentation

The following tables summarize the expected quantitative data for the main component and potential impurities after derivatization. The exact retention times and mass fragments should be confirmed by running standards.

Table 1: Expected Retention Times and Mass Fragments of Derivatized Compounds

Compound Name (as TMS ester)Expected Retention Time (min)Molecular Ion (M+)Key Mass Fragments (m/z)
4-Methoxycinnamic acid TMS ester~12.5250235, 207, 191, 135
This compound TMS ester ~14.2 328, 330 313, 315, 285, 287, 191
2-Bromo-4-methoxycinnamic acid TMS ester~14.0328, 330313, 315, 285, 287, 191
3,5-Dibromo-4-methoxycinnamic acid TMS ester~16.5406, 408, 410391, 393, 395, 363, 365, 367

Table 2: Example Impurity Profile of a this compound Batch

ImpurityRetention Time (min)Area %Identification Method
4-Methoxycinnamic acid12.50.25Mass Spectrum & Standard
Unknown Isomer14.00.15Mass Spectrum
3,5-Dibromo-4-methoxycinnamic acid16.50.08Mass Spectrum

Logical Relationships in Impurity Identification

The process of identifying an unknown peak in the chromatogram follows a logical sequence.

Impurity Identification Logic Unknown_Peak Unknown Peak Detected in TIC Extract_MS Extract Mass Spectrum Unknown_Peak->Extract_MS Deconvolution Deconvolute Spectrum (if necessary) Extract_MS->Deconvolution Library_Search Search against NIST/Wiley Libraries Deconvolution->Library_Search Manual_Interpretation Manual Interpretation of Fragmentation Pattern Deconvolution->Manual_Interpretation Tentative_ID Tentative Identification Library_Search->Tentative_ID Manual_Interpretation->Tentative_ID Standard_Analysis Analyze Authentic Standard Tentative_ID->Standard_Analysis Confirmation Confirm Retention Time and Mass Spectrum Standard_Analysis->Confirmation Confirmed_ID Confirmed Identification Confirmation->Confirmed_ID

Logical workflow for impurity identification.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of impurities in this compound. The described derivatization method and GC-MS conditions offer a robust starting point for method development and validation. For accurate quantification of impurities, it is recommended to use certified reference standards. The combination of chromatographic separation and mass spectrometric detection allows for the reliable identification and quantification of potential process-related impurities and degradation products, ensuring the quality and consistency of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methoxycinnamic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. These molecules, found in various natural sources, serve as versatile scaffolds for the synthesis of novel therapeutic agents.[1][2] The substituted cinnamic acid, 3-Bromo-4-methoxycinnamic acid, and its ester and amide derivatives are of particular interest due to the combined electronic effects of the electron-withdrawing bromine atom and the electron-donating methoxy group on the phenyl ring. These substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced biological activity.

Derivatives of cinnamic acid have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The antimicrobial action is often attributed to the disruption of bacterial cell membrane integrity, leading to increased permeability and cell lysis.[1] In the context of cancer, cinnamic acid derivatives have been shown to modulate key signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and tumorigenesis.[2][4]

This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to various ester and amide derivatives. It also includes representative quantitative data and visualizations of the synthetic workflows and a relevant biological signaling pathway to support researchers in their drug discovery and development efforts.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. The data is compiled from analogous reactions found in the literature for similarly substituted cinnamic acids to provide a realistic expectation of reaction performance.

Table 1: Synthesis of this compound

Reaction MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Knoevenagel3-Bromo-4-methoxybenzaldehyde, Malonic acidPiperidinePyridine1101.5~90%
Perkin3-Bromo-4-methoxybenzaldehyde, Acetic anhydrideSodium acetateN/A1805~70%
Heck1-Bromo-4-iodo-2-methoxybenzene, Acrylic acidPd(OAc)₂, PPh₃Acetonitrile80-901~35%

Table 2: Synthesis of this compound Esters via Fischer Esterification

AlcoholCatalystSolventTemp. (°C)Time (h)Yield (%)
MethanolH₂SO₄ (catalytic)MethanolReflux4~95%
EthanolH₂SO₄ (catalytic)EthanolReflux4~92%
IsopropanolH₂SO₄ (catalytic)IsopropanolReflux6~85%

Table 3: Synthesis of this compound Amides via EDC/HOBt Coupling

AmineCoupling ReagentsSolventTemp. (°C)Time (h)Yield (%)
AnilineEDC, HOBt, DIPEAAcetonitrileRT12~72%
BenzylamineEDC, HOBt, DIPEAAcetonitrileRT12~85%
MorpholineEDC, HOBt, DIPEAAcetonitrileRT12~80%

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of the parent acid from 3-Bromo-4-methoxybenzaldehyde and malonic acid.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Piperidine

  • Pyridine

  • 10% Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to 110 °C and reflux for 1.5 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 10% HCl to precipitate the product.

  • Filter the crude product using a Buchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Methyl 3-Bromo-4-methoxycinnamate via Fischer Esterification

This protocol details the esterification of the parent acid with methanol.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension.

  • Heat the mixture to reflux and stir for 4 hours.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of N-Phenyl-3-bromo-4-methoxycinnamamide via EDC/HOBt Coupling

This protocol describes the synthesis of an amide derivative using aniline.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add aniline (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Starting_Material 3-Bromo-4-methoxybenzaldehyde Parent_Acid This compound Starting_Material->Parent_Acid Knoevenagel/Perkin/Heck Ester This compound Esters Parent_Acid->Ester Fischer Esterification Amide This compound Amides Parent_Acid->Amide Amide Coupling

Caption: General workflow for the synthesis of this compound and its ester and amide derivatives.

Potential Biological Signaling Pathway

Cinnamic acid derivatives have been shown to exert anticancer effects by inhibiting the NF-κB signaling pathway.[2][4]

Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription Inhibitor 3-Bromo-4-methoxy- cinnamic Acid Derivative Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

References

Application Notes and Protocols: The Use of 3-Bromo-4-methoxycinnamic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, albeit hypothetical, overview of the application of 3-Bromo-4-methoxycinnamic acid as a starting fragment in a fragment-based drug discovery (FBDD) campaign. FBDD is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments.[1][2][3] Due to the absence of direct published data on this specific application, this note outlines a plausible workflow targeting the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cellular signaling implicated in various cancers. The structural features of this compound—a cinnamic acid scaffold with bromine and methoxy substitutions—present a unique starting point for chemical elaboration.

Introduction to this compound as a Fragment

This compound is a small molecule possessing key characteristics that make it a suitable candidate for a fragment library. Its structure features:

  • A cinnamic acid core , providing a rigid scaffold.

  • A carboxylic acid group, which can act as a hydrogen bond donor and acceptor.

  • A methoxy group , which can participate in hydrogen bonding and influence solubility.

  • A bromine atom , which can form halogen bonds and serves as a synthetic handle for further chemical modification.

These features provide multiple vectors for chemical elaboration, a critical aspect of progressing a fragment hit into a potent lead compound.

Hypothetical Target: Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFRs are receptor tyrosine kinases that regulate crucial cellular processes like proliferation, survival, and migration.[4][5] Aberrant FGFR1 signaling is a known driver in several cancers, making it a compelling therapeutic target.[6] This application note will focus on the hypothetical identification of this compound as a binder to the ATP-binding pocket of the FGFR1 kinase domain.

Data Presentation: Physicochemical and Binding Properties

The following tables summarize the key properties of the initial fragment and a hypothetical set of elaborated compounds, demonstrating a plausible optimization trajectory.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉BrO₃
Molecular Weight257.08 g/mol
CAS Number1080-07-5
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, methanol

Table 2: Hypothetical Binding Data for FGFR1 Kinase Domain

Compound IDStructureModification from ParentK D (µM)Ligand Efficiency (LE)
F1 (Parent) This compound-8500.28
F1-A Amide derivative of F1Carboxylic acid to methylamide4200.30
F1-B Phenyl additionBromine replaced with a phenyl group1500.32
F1-C Combined modificationAmide and phenyl additions250.35

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis via a Verley-Doebner modification of the Knoevenagel condensation.[7]

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated HCl to the cooled mixture until a precipitate forms.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique used to detect and quantify binding interactions in real-time.[8]

Materials:

  • Biacore SPR instrument (e.g., Biacore 8K)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human FGFR1 kinase domain

  • This compound (dissolved in 100% DMSO)

  • Running buffer (e.g., HBS-EP+) with 5% DMSO

Procedure:

  • Protein Immobilization: Immobilize the FGFR1 kinase domain onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding.

  • Fragment Preparation: Prepare a concentration series of this compound in the running buffer. The final DMSO concentration should be consistent across all samples and matched in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the immobilized FGFR1 surface.

    • Use a reference flow cell (without protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

    • Monitor the change in response units (RU) during the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K D ).

Protocol 3: Orthogonal Validation by Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is used to confirm fragment binding by measuring changes in protein thermal stability.

Materials:

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

  • SYPRO Orange dye.

  • Recombinant human FGFR1 kinase domain.

  • This compound.

  • Assay buffer (e.g., HEPES-buffered saline).

Procedure:

  • Prepare a master mix containing the FGFR1 protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add this compound to the sample wells at a final concentration typically between 100 µM and 1 mM. Include appropriate controls (protein + dye only, buffer + dye).

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • The melting temperature (Tₘ) is the inflection point of the sigmoidal curve. A positive shift in Tₘ in the presence of the fragment compared to the control indicates binding and stabilization of the protein.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (MW < 300 Da) Screening Biophysical Screening (SPR, TSA, NMR) FragLib->Screening Hits Validated Hits (Weak Binders) Screening->Hits Structure Structural Biology (X-ray, Cryo-EM) Hits->Structure Elaboration Fragment Elaboration (Growing, Linking, Merging) Structure->Elaboration SAR Structure-Activity Relationship (SAR) Elaboration->SAR SAR->Elaboration Iterative Cycles LeadOpt Lead Optimization (Potency, Selectivity) SAR->LeadOpt ADME ADME/Tox Profiling LeadOpt->ADME ADME->LeadOpt Optimization Candidate Drug Candidate ADME->Candidate

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) project.

Simplified FGFR1 Signaling Pathway

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 Receptor GRB2 GRB2/SOS FGFR1->GRB2 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates Inhibitor 3-Bromo-4-methoxycinnamic Acid Derivative Inhibitor->FGFR1 Inhibits ATP Binding FGF FGF Ligand FGF->FGFR1 Binds Fragment_Elaboration cluster_vectors Elaboration Vectors (Fragment Growing) Fragment This compound Carboxylic Acid Aromatic Ring Bromine Vec1 Amide Formation (Explore H-bonds) Fragment:c->Vec1 Vector 1 Vec2 Suzuki Coupling (Explore hydrophobic pocket) Fragment:b->Vec2 Vector 2 Vec3 Demethylation/ Alkylation (Modify H-bonds) Fragment:r->Vec3 Vector 3

References

Application Notes and Protocols for Enzymatic Assays Involving Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of enzymatic assays involving cinnamic acid and its derivatives. These compounds, central to the phenylpropanoid pathway in plants, exhibit a wide array of biological activities and are of significant interest in drug discovery and development. The following sections detail the experimental procedures for key enzymes that either synthesize, modify, or are inhibited by cinnamic acid derivatives.

Phenylpropanoid Pathway Enzymes

The biosynthesis of lignin, flavonoids, and other important plant secondary metabolites relies on a series of enzymatic conversions starting from phenylalanine. Cinnamic acid derivatives are key intermediates and regulators in this pathway.

Tyrosine Ammonia-Lyase (TAL)

Application Note: Tyrosine Ammonia-Lyase (TAL) catalyzes the non-oxidative deamination of L-tyrosine to produce p-coumaric acid, a precursor for various phenylpropanoids.[1] Assaying TAL activity is crucial for understanding the metabolic flux towards these compounds in plants and engineered microorganisms.[1] The assay described here relies on the spectrophotometric detection of the product, p-coumaric acid.[2][3]

Experimental Protocol: Spectrophotometric Assay for TAL Activity [4][5]

  • Materials:

    • Crude or purified TAL enzyme solution.

    • L-tyrosine (substrate).

    • Borate buffer (50 mM, pH 8.5-10.5) or PBS buffer (50 mM, pH 6.5-8).[5]

    • Microplate reader or spectrophotometer.

    • 96-well UV-transparent microplates.

  • Procedure:

    • Prepare a substrate solution of 2 mM L-tyrosine in the appropriate buffer.

    • Pipette 190 µL of the substrate solution into each well of the microplate.

    • To initiate the reaction, add 10 µL of the enzyme solution (e.g., 1 mg/mL) to each well.

    • Immediately measure the increase in absorbance at 310 nm (for p-coumaric acid formation) or 290 nm (if assaying for phenylalanine ammonia-lyase activity producing cinnamic acid) over a period of 10 minutes at a controlled temperature (e.g., 20-70 °C to determine the optimal temperature).[5]

    • The rate of the reaction is proportional to the TAL activity. One unit of activity can be defined as the amount of enzyme required to convert 1 µmol of L-tyrosine to p-coumaric acid per minute under the assay conditions.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Enzyme activity can be calculated using the molar extinction coefficient of p-coumaric acid at 310 nm.

Logical Relationship: TAL in the Phenylpropanoid Pathway

TAL_Pathway cluster_TAL Tyrosine L-Tyrosine pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid Non-oxidative deamination TAL Tyrosine Ammonia-Lyase (TAL)

Caption: Role of Tyrosine Ammonia-Lyase in converting L-Tyrosine.

4-Coumarate:CoA Ligase (4CL)

Application Note: 4-Coumarate:CoA Ligase (4CL) is a pivotal enzyme that catalyzes the formation of CoA thioesters from cinnamic acid and its hydroxylated derivatives.[6][7][8][9] This activation step is essential for channeling these precursors into various branches of the phenylpropanoid pathway, leading to the synthesis of lignin, flavonoids, and other metabolites.[6][7][8][9] The activity of 4CL can be determined by monitoring the formation of the cinnamoyl-CoA ester product, which has a characteristic absorbance maximum around 333 nm.[7][8][9]

Experimental Protocol: Spectrophotometric Assay for 4CL Activity [6][10]

  • Materials:

    • Purified recombinant or native 4CL enzyme.

    • Substrates: p-coumaric acid, caffeic acid, ferulic acid, or cinnamic acid (typically 0.2 mM).[6]

    • Coenzyme A (CoA).

    • ATP.

    • MgCl₂.

    • Reaction buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, pH can be optimized).[10]

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, 5 mM ATP, 5 mM MgCl₂, and 0.3 mM of the chosen cinnamic acid derivative substrate.[10]

    • Add a suitable amount of purified 4CL protein (e.g., 3 µg) to the reaction mixture.[10]

    • Initiate the reaction by adding CoA.

    • Monitor the increase in absorbance at 333 nm at room temperature.[7][8][9]

    • The rate of formation of the corresponding CoA ester reflects the 4CL activity.

  • Data Analysis:

    • Determine the initial reaction rate from the linear phase of the absorbance change.

    • Calculate enzyme kinetics (Km and Vmax) by varying the substrate concentration (e.g., 0.01 to 0.6 mM) and fitting the data to the Michaelis-Menten equation.[6]

    • Reaction products can also be confirmed by HPLC analysis.[6][10]

Experimental Workflow: 4CL Assay

4CL_Assay_Workflow Start Prepare Reaction Mixture (Buffer, ATP, MgCl2, Substrate) AddEnzyme Add 4CL Enzyme Start->AddEnzyme Initiate Initiate with CoA AddEnzyme->Initiate Measure Monitor Absorbance at 333 nm Initiate->Measure Analyze Data Analysis (Kinetics, HPLC) Measure->Analyze

Caption: Workflow for the 4-Coumarate:CoA Ligase (4CL) assay.

Cinnamoyl-CoA Reductase (CCR)

Application Note: Cinnamoyl-CoA Reductase (CCR) is the first committed enzyme in the lignin-specific branch of the phenylpropanoid pathway.[11][12] It catalyzes the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters to their corresponding aldehydes.[11][13] Understanding CCR activity is vital for studies on lignin biosynthesis and for engineering plant biomass for biofuel production. The assay involves monitoring the decrease in absorbance of NADPH at 366 nm.[11]

Experimental Protocol: Spectrophotometric Assay for CCR Activity [11][14]

  • Materials:

    • Purified recombinant CCR protein.

    • Hydroxycinnamoyl-CoA substrates (e.g., feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA) at approximately 30 µM.[11]

    • NADPH (0.1 mM).[11]

    • Reaction buffer (e.g., 100 mM sodium/potassium phosphate buffer, pH 6.25).[11][14]

    • Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and 0.1 mM NADPH.

    • Add the hydroxycinnamoyl-CoA substrate to the mixture.

    • Equilibrate the reaction mixture at 30°C.[11]

    • Initiate the reaction by adding the purified CCR protein (e.g., 5 µg).[11]

    • Monitor the decrease in absorbance at 366 nm for 10 minutes.[11]

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.

    • Determine kinetic parameters (Km, Vmax) by varying the concentration of the hydroxycinnamoyl-CoA substrate.

Table 1: Substrate Specificity of Cinnamoyl-CoA Reductase (CCR)

Enzyme SourcePreferred SubstrateOther SubstratesReference
Sorghum bicolor (SbCCR1)Feruloyl-CoACaffeoyl-CoA, p-Coumaroyl-CoA (low activity)[13]
Rice (OsCCR20, OsCCR21)Feruloyl-CoAp-Coumaroyl-CoA, Sinapoyl-CoA[11]
Populus tomentosa (PtoCCR1)Feruloyl-CoANone detected[12]
Populus tomentosa (PtoCCR7)Feruloyl-CoAp-Coumaroyl-CoA, Caffeoyl-CoA, Sinapoyl-CoA[12]
Caffeic Acid O-Methyltransferase (COMT)

Application Note: Caffeic Acid O-Methyltransferase (COMT) is an enzyme that catalyzes the methylation of hydroxyl groups on the aromatic ring of cinnamic acid derivatives, such as the conversion of caffeic acid to ferulic acid.[15] This enzymatic step is crucial in the biosynthesis of lignin monomers.[16] The assay for COMT activity often involves monitoring the formation of the methylated product.

Experimental Protocol: Assay for COMT Activity [17][18]

  • Materials:

    • Purified COMT enzyme.

    • Substrate (e.g., 200 µM Caffeic acid).[17]

    • S-Adenosyl-L-methionine (SAM) (e.g., 1 mM).[17]

    • Dithiothreitol (DTT) (e.g., 1 mM).[17]

    • Potassium phosphate buffer (e.g., 100 µM, pH 7.8).[17]

    • Stop solution (e.g., 0.4 M Sodium Borate, pH 10.0).[18]

    • Spectrophotometer or HPLC.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, substrate, SAM, and DTT.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[17]

    • Initiate the reaction by adding the purified COMT protein (e.g., 10 µg/mL).[17]

    • Stop the reaction by adding a stop solution.[18]

    • Measure the formation of the O-methylated product. A spectrophotometric method may follow the increase in absorbance at 344 nm for certain substrates.[18] Alternatively, HPLC can be used to separate and quantify the product.

Signaling Pathway: Lignin Biosynthesis

Lignin_Pathway cluster_enzymes pCoumaroylCoA p-Coumaroyl-CoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA Hydroxylation FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA Methylation Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde Reduction FiveHydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->FiveHydroxyconiferaldehyde Hydroxylation Sinapaldehyde Sinapaldehyde FiveHydroxyconiferaldehyde->Sinapaldehyde Methylation HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT

Caption: Key enzymatic steps in the monolignol biosynthesis pathway.

Cinnamic Acid Derivatives as Enzyme Inhibitors

Cinnamic acid and its derivatives are known to inhibit the activity of various enzymes, making them interesting candidates for therapeutic development and as tools for studying enzyme mechanisms.

Polyphenol Oxidase (PPO)

Application Note: Polyphenol Oxidase (PPO) is responsible for enzymatic browning in fruits and vegetables, which negatively impacts food quality. Cinnamic acid derivatives have been shown to be effective inhibitors of PPO.[19][20][21] The inhibitory effect is often dependent on the specific derivative and the pH of the system.[19] The assay for PPO inhibition typically involves monitoring the formation of colored products from the oxidation of a substrate like L-DOPA.

Experimental Protocol: Spectrophotometric Assay for PPO Inhibition [22]

  • Materials:

    • Mushroom tyrosinase (a type of PPO).

    • L-DOPA (substrate).

    • Phosphate buffer (pH 6.8).

    • Cinnamic acid derivative inhibitor (e.g., methyl cinnamate, cinnamic acid, 4-carboxycinnamic acid).[19]

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare solutions of the inhibitor at various concentrations.

    • In a 96-well plate, add the phosphate buffer, inhibitor solution, and L-DOPA solution (e.g., 140 µL).[22]

    • Pre-incubate the plate at 25°C for 10 minutes.[22]

    • Initiate the reaction by adding the mushroom tyrosinase solution (e.g., 40 µL).[22]

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome.[22]

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of PPO activity.

    • Determine the type of inhibition (e.g., competitive, non-competitive, mixed) by performing kinetic studies at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[19][20][21]

Table 2: Inhibition of Polyphenol Oxidase (PPO) by Cinnamic Acid Derivatives

InhibitorIC₅₀Inhibition TypeReference
2,4-Dihydroxycinnamic acid0.092 mmol L⁻¹Mixed-type[20]
Cinnamic acidVaries with pHMixed-type[19]
4-Carboxycinnamic acidVaries with pHMixed-type[19]
Methyl cinnamateVaries with pHCompetitive[19]
Cinnamic acid-Non-competitive[21]
Lipoxygenase (LOX)

Application Note: Lipoxygenases (LOXs) are enzymes involved in the inflammatory response by catalyzing the formation of leukotrienes from arachidonic acid.[23] Cinnamic acid derivatives have been identified as potent inhibitors of LOX, suggesting their potential as anti-inflammatory agents.[23][24] The inhibitory activity can be assessed by a spectrophotometric method that measures the formation of conjugated dienes.

Experimental Protocol: Spectrophotometric Assay for LOX Inhibition [25]

  • Materials:

    • Soybean lipoxygenase.

    • Linoleic acid (substrate).

    • Phosphate buffer (0.1 M, pH 8.0).[25]

    • Cinnamic acid derivative inhibitor.

    • Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and the inhibitor solution.

    • Add the lipoxygenase solution and incubate for 10 minutes at 25°C.[25]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • After a set time (e.g., 6 minutes), measure the absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[25]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Inhibition of Soybean Lipoxygenase (LOX) by Cinnamic Acid Derivatives

CompoundIC₅₀ (µM)Reference
Cinnamic acid derivative 3i7.4[24]
Various Cinnamic Acids7.4 - 100[24]
Xanthine Oxidase (XO)

Application Note: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Cinnamic acid derivatives have been investigated as inhibitors of XO.[26][27][28] The assay for XO inhibition typically measures the rate of uric acid formation, which can be monitored spectrophotometrically at 295 nm.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibitory Assay [29][30]

  • Materials:

    • Xanthine oxidase.

    • Xanthine (substrate).

    • Phosphate buffer.

    • Cinnamic acid derivative inhibitor.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, xanthine, and the inhibitor at various concentrations.

    • Initiate the reaction by adding xanthine oxidase.

    • Monitor the increase in absorbance at 295 nm due to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of XO inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value.

    • Determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki) using Lineweaver-Burk plots.[29][30]

Table 4: Inhibition of Xanthine Oxidase (XO) by Cinnamic Acid Derivatives

InhibitorIC₅₀ (µM)Inhibition TypeReference
3,4,5-Trihydroxycinnamic acid (THCA)61.60 ± 8.00Competitive[29][30]
Sinapic acid117.00 ± 4.00-[29][30]
Caffeic acid214.00 ± 5.00-[29][30]
4-Nitrocinnamic Acid (4-NA)23.02 ± 0.12Reversible, Noncompetitive[27][28]

Experimental Workflow: Enzyme Inhibition Assay

Inhibition_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Substrate) AddInhibitor Add Inhibitor at Varying Concentrations Start->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddEnzyme Initiate with Enzyme PreIncubate->AddEnzyme Measure Monitor Reaction Progress (Spectrophotometry) AddEnzyme->Measure Analyze Data Analysis (IC50, Inhibition Type) Measure->Analyze

Caption: General workflow for an enzyme inhibition assay.

High-Throughput Screening (HTS) of Cinnamic Acid Derivatives

Application Note: High-throughput screening (HTS) assays are essential for the rapid evaluation of large libraries of cinnamic acid derivatives for their effects on various enzymes.[31][32][33][34][35] These assays are typically performed in 96-well or 384-well microplate formats and are amenable to automation.[31] The principles of the enzymatic assays described above can be adapted for HTS to identify novel enzyme inhibitors or to screen for improved enzyme variants for biocatalysis. The key is the use of a detection method that generates a spectroscopic signal (e.g., absorbance, fluorescence) proportional to enzyme activity.[32]

HTS Logical Workflow

HTS_Workflow Library Cinnamic Acid Derivative Library Dispensing Automated Dispensing into Microplates Library->Dispensing ReagentAddition Addition of Enzyme and Substrate Dispensing->ReagentAddition Incubation Incubation ReagentAddition->Incubation Detection High-Throughput Signal Detection Incubation->Detection DataAnalysis Data Analysis and Hit Identification Detection->DataAnalysis

Caption: High-throughput screening workflow for cinnamic acid derivatives.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] This protocol details the development of a Suzuki coupling reaction for 3-Bromo-4-methoxycinnamic acid, a versatile building block in organic synthesis. The presence of both an electron-donating methoxy group and a carboxylic acid functionality on the aromatic ring requires careful consideration of reaction conditions to achieve high yields and prevent side reactions.[3]

The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst.[4][5] The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4][6] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and is dependent on the specific substrates used.[7][8]

Data Presentation: Representative Conditions for Suzuki Coupling of Aryl Bromides

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can be adapted for this compound. The selection of appropriate conditions is critical for achieving high yields and minimizing side products.

Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄This compound (model)Phenylboronic acidK₂CO₃Toluene/EtOH/H₂O8012Expected high
Pd(OAc)₂ / SPhos4-BromoanisolePhenylboronic acidK₃PO₄Toluene/H₂O805>95[4]
Pd₂(dba)₃ / JohnPhos4-BromoanisolePhenylboronic acidCs₂CO₃THF/H₂O402.5>95[4]
PdCl₂(dppf)Aryl BromideArylboronic acidK₂CO₃Dioxane/H₂O80-1004-12General[6]
Pd/CAryldiazonium saltArylboronic acidNoneAlcoholic solventRT-Good[9]

Note: Yields for the model reaction with this compound are hypothetical and serve as a starting point for optimization.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene, Ethanol, and Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[6]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[6]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water to the reaction mixture to dissolve any inorganic salts. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[6]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetal Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylHalide 3-Bromo-4-methoxy- cinnamic acid (Ar-X) BoronicAcid Arylboronic acid (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert addition Add Degassed Solvent and Palladium Catalyst inert->addition reaction Heat and Stir (80-100 °C) addition->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Cool to RT & Quench monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Troubleshooting & Optimization

troubleshooting low yield in the bromination of 4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methoxycinnamic acid. Our aim is to help you diagnose and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the bromination of 4-methoxycinnamic acid?

The reaction of 4-methoxycinnamic acid with bromine (Br₂) results in an electrophilic addition across the double bond, yielding 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid.[1]

Q2: My reaction mixture remains brown/orange even after the recommended reaction time. What does this indicate?

A persistent brown or orange color suggests the presence of unreacted bromine. This could be due to several factors, including incomplete reaction, incorrect stoichiometry, or the use of a stabilized starting material. If the reaction is confirmed to be complete, a small amount of cyclohexene can be added to quench the excess bromine.[2][3]

Q3: The isolated product is a sticky oil instead of a crystalline solid. How can I resolve this?

"Oiling out" during crystallization can occur if the solution is supersaturated or if impurities are present. To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, consider redissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. A different recrystallization solvent system may also be necessary.

Q4: What are some common side reactions that can lead to a low yield?

While the primary reaction is the addition of bromine across the double bond, other reactions can occur. Over-bromination of the aromatic ring is a possibility, though the methoxy group is ortho-, para-directing and the existing substituents may offer some steric hindrance. Additionally, if using an alcohol as a solvent, the formation of bromo-alkoxy byproducts can occur.

Troubleshooting Guide for Low Yield

Low yield is a frequent challenge in the synthesis of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid. The following guide provides potential causes and solutions to help improve your experimental outcome.

Problem: Low Yield of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid
Potential Cause Recommended Solution(s)
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for the full recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the appropriate reaction temperature. Some protocols suggest gentle heating to 50°C, while others are performed at room temperature or cooled in an ice bath.[4] The optimal temperature can depend on the solvent and brominating agent used.- Reagent Activity: Use fresh bromine or a reliable bromine source like pyridinium tribromide. Bromine solutions can degrade over time.
Incorrect Stoichiometry - Carefully measure and dispense all reagents. Ensure a 1:1 molar ratio of 4-methoxycinnamic acid to bromine. An excess of the limiting reagent will result in a lower theoretical yield.
Impure Starting Material - Use pure 4-methoxycinnamic acid. Impurities can interfere with the reaction. If necessary, recrystallize the starting material before use.
Loss of Product During Workup and Purification - Precipitation: Ensure complete precipitation of the product from the reaction mixture. Cooling the mixture in an ice bath for 10-15 minutes can increase the yield of the crude product.[5]- Filtration: Use a Büchner funnel for vacuum filtration to efficiently collect the solid product. Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[5][6]- Recrystallization: While recrystallization is crucial for purity, it can lead to product loss. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.[5][7]
Side Reactions - Solvent Choice: The choice of solvent can influence the reaction outcome. Glacial acetic acid and dichloromethane are commonly used.[2][5][8] Using an aqueous solution of bromine ("bromine water") can lead to the formation of a mixture of products.[9][10]- Light: The reaction should be protected from direct sunlight as it can promote free-radical side reactions.[11]

Experimental Protocols

General Procedure for the Bromination of 4-Methoxycinnamic Acid

Note: This is a generalized protocol and may require optimization.

  • Dissolution: In a round-bottom flask, dissolve 4-methoxycinnamic acid in a suitable solvent, such as glacial acetic acid or dichloromethane.[2][8]

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture with continuous stirring. The addition should be dropwise to control the reaction rate and temperature. The characteristic red-brown color of bromine should disappear as it reacts.[2]

  • Reaction: Stir the mixture at the appropriate temperature (ranging from ice-bath temperature to 50°C) for the specified time.[4] Monitor the reaction by observing the color change and, if possible, by TLC.

  • Quenching (if necessary): If the solution retains a bromine color after the reaction is complete, add a few drops of cyclohexene until the color disappears.[2]

  • Precipitation and Isolation: Precipitate the crude product by adding cold water to the reaction mixture.[5] Cool the mixture in an ice bath to maximize precipitation.[5] Collect the solid product by vacuum filtration using a Büchner funnel.[5][6]

  • Washing: Wash the collected crystals with small portions of cold water to remove any remaining acid and inorganic byproducts.[5][7]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[5][7] Dissolve the solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals, for instance, by air drying or in a desiccator.

Visual Guides

G Troubleshooting Low Yield start Low Yield Observed check_reaction Check for Complete Reaction (TLC, Color Change) start->check_reaction check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_workup Review Workup & Purification start->check_workup check_reagents Assess Reagent Purity & Activity start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry product_loss Product Loss check_workup->product_loss impure_reagents Impure/Inactive Reagents check_reagents->impure_reagents solution1 Optimize Reaction Time/Temp incomplete->solution1 solution2 Recalculate & Remeasure incorrect_stoichiometry->solution2 solution3 Optimize Precipitation & Washing product_loss->solution3 solution4 Use Pure Reagents/Fresh Bromine impure_reagents->solution4

Caption: Troubleshooting workflow for low yield.

G Bromination of 4-Methoxycinnamic Acid Pathway cluster_main Main Reaction cluster_side Potential Side Reactions start 4-Methoxycinnamic Acid intermediate Bromonium Ion Intermediate start->intermediate + Br2 side_product1 Ring Bromination start->side_product1 + excess Br2 product 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid intermediate->product + Br- side_product2 Bromo-alkoxy Adduct (if alcohol solvent) intermediate->side_product2 + ROH (Solvent)

Caption: Reaction pathway and potential side reactions.

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of 3-Bromo-4-methoxycinnamic acid, focusing on byproduct identification and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 3-Bromo-4-methoxybenzaldehyde with malonic acid, typically using a basic catalyst like pyridine and piperidine.[3] The reaction is generally heated to drive it to completion.

Q2: What are the potential byproducts I should be aware of during a Knoevenagel condensation for this synthesis?

Several byproducts can form during the synthesis. Identifying them is key to optimizing the reaction.

  • Unreacted Starting Materials: The most common impurities are residual 3-Bromo-4-methoxybenzaldehyde and malonic acid.

  • Decarboxylation Product: The desired product, a cinnamic acid derivative, can undergo decarboxylation under prolonged heating, leading to the formation of 1-bromo-2-methoxy-4-vinylbenzene.

  • Self-Condensation of Aldehyde: Although less common, the aldehyde starting material could potentially undergo self-condensation or other side reactions under basic conditions.

  • Products of Over-bromination: If the starting aldehyde is generated in situ or is impure, species with different bromination patterns could exist.[4]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, but be cautious of increased byproduct formation.

  • Suboptimal Catalyst Amount: The ratio of the base (e.g., pyridine, piperidine) to the reactants is crucial. Too little catalyst can lead to a sluggish reaction, while too much can promote side reactions.

  • Moisture in Reagents: The presence of water can interfere with the condensation reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

  • Product Loss During Workup: The standard workup involves acidifying the reaction mixture to precipitate the product.[3] If the pH is not sufficiently acidic, the product may remain dissolved as its carboxylate salt. Ensure the mixture is distinctly acidic (pH 1-2) before filtration. Also, washing the precipitate with an excessive amount of water can lead to loss of product due to slight solubility.

Q4: I see unexpected peaks in my NMR spectrum. How can I identify the byproducts?

Identifying unknown peaks requires a combination of analytical techniques.

  • Analyze the 1H NMR Spectrum:

    • An aldehyde proton from unreacted 3-Bromo-4-methoxybenzaldehyde typically appears as a singlet around 9.8-10.0 ppm.

    • Vinyl protons from a potential decarboxylation byproduct would appear in the 5-7 ppm region with characteristic splitting patterns.

    • Compare the integration of your product's characteristic vinyl and aromatic peaks to identify any discrepancies that might suggest impurities.

  • Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating components of a mixture and determining their molecular weights.[5][6] This can provide direct evidence for the presence of starting materials or byproducts with different masses.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Monitor reaction progress by TLC. Consider extending reaction time or moderately increasing the temperature.
Product loss during workup.Ensure complete precipitation by acidifying to pH 1-2. Minimize washing of the filtered product or use ice-cold water.
Suboptimal reagent ratio.Verify the stoichiometry of reactants and catalysts. Perform small-scale trials to optimize catalyst loading.
Product is an Oil or Fails to Crystallize Presence of significant impurities.Purify the crude product using column chromatography before attempting recrystallization.[7][8]
Incorrect recrystallization solvent.Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find one where the product has high solubility when hot and low solubility when cold.[7][8]
Final Product is Colored (Yellow/Brown) Impurities not removed by filtration.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[7]
Degradation of the product.Avoid excessively high temperatures or prolonged heating during the reaction and workup.
NMR Shows Unreacted Aldehyde Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring.
Inactive catalyst.Use fresh, high-purity pyridine and piperidine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from standard procedures for Knoevenagel condensation.[1][3]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-Bromo-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C) with stirring for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the disappearance of the starting aldehyde spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly and carefully add concentrated hydrochloric acid (HCl) to the cold mixture with stirring until the pH is approximately 1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the product, preferably in a vacuum oven, to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Protocol 2: Byproduct Analysis by LC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Elute with a gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol). A typical gradient might run from 10% to 90% organic solvent over 15-20 minutes.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes to detect a wide range of species.

  • Data Analysis: Analyze the resulting chromatogram to separate the different components. Examine the mass spectrum for each peak to determine the molecular weight of the parent ion. Compare these masses to the expected molecular weights of the starting materials, product, and potential byproducts (see data table below).

Compound Formula Molecular Weight ( g/mol ) Expected [M-H]- Ion Expected [M+H]+ Ion
3-Bromo-4-methoxybenzaldehydeC8H7BrO2215.04-214.96 / 216.96
Malonic AcidC3H4O4104.06103.01-
This compound C10H9BrO3 257.08 255.97 / 257.97 256.98 / 258.98
1-bromo-2-methoxy-4-vinylbenzeneC9H9BrO213.07-212.98 / 214.98

Note: Bromine-containing compounds will show two characteristic peaks (M and M+2) of nearly equal intensity due to the natural abundance of 79Br and 81Br isotopes.

Visualizations

Reaction_Pathway SM1 3-Bromo-4-methoxy- benzaldehyde Product 3-Bromo-4-methoxy- cinnamic acid SM1->Product Knoevenagel Condensation SM2 Malonic Acid SM2->Product Knoevenagel Condensation Catalyst Pyridine/ Piperidine Catalyst->Product Heat Reflux Heat->Product

Caption: Knoevenagel condensation pathway for synthesis.

Side_Reaction Product 3-Bromo-4-methoxy- cinnamic acid Byproduct 1-bromo-2-methoxy- 4-vinylbenzene Product->Byproduct Decarboxylation CO2 CO2 Heat Excessive Heat Heat->Byproduct Promotes Troubleshooting_Workflow Start Low Product Yield Check_TLC Check TLC for unreacted aldehyde Start->Check_TLC Check_pH Verify workup pH is acidic (1-2) Start->Check_pH Check_Reagents Check reagent purity and ratios Start->Check_Reagents Action_Time Increase reaction time or temperature Check_TLC->Action_Time Aldehyde present Action_Acidify Re-acidify and re-filter Check_pH->Action_Acidify pH > 2 Action_Optimize Optimize stoichiometry Check_Reagents->Action_Optimize End Yield Improved Action_Time->End Action_Acidify->End Action_Optimize->End

References

Technical Support Center: Optimizing the Perkin Reaction for 3-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Perkin reaction of 3-bromo-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions for the synthesis of 3-bromo-4-methoxycinnamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Perkin reaction with 3-bromo-4-methoxybenzaldehyde, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The alkali salt of the carboxylic acid (e.g., sodium acetate) is a crucial base catalyst. If it is not anhydrous, its catalytic activity will be significantly reduced.[1][2] 2. Insufficient Reaction Temperature: The Perkin reaction typically requires high temperatures (often around 180°C) to proceed at a reasonable rate.[1][3] 3. Deactivating Substituents: The electron-donating methoxy group at the 4-position can decrease the electrophilicity of the aldehyde's carbonyl carbon, thus slowing down the reaction.[4] 4. Short Reaction Time: Due to the potential deactivating effect of the methoxy group, a longer reaction time might be necessary for the reaction to reach completion.1. Catalyst Preparation: Ensure the base catalyst (e.g., sodium acetate, potassium acetate) is freshly fused and finely powdered to guarantee it is anhydrous.[5] 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and side product formation. 3. Choice of Base: Consider using a stronger base catalyst. While alkali metal acetates are common, other bases like triethylamine or cesium acetate have been used.[1][6] For microwave-assisted reactions, cesium salts with a small amount of pyridine have been shown to be effective.[1] 4. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the heating period.
Formation of Side Products 1. Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation. 2. Polymerization: The aldehyde or product may polymerize under harsh reaction conditions. 3. Decarboxylation: The cinnamic acid product can decarboxylate at very high temperatures.1. Controlled Temperature: Avoid excessive temperatures. Maintain a stable and controlled heating environment. 2. Molar Ratios: Use an appropriate molar ratio of reactants. An excess of the anhydride is common, as it can also serve as the solvent.[7] 3. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficulty in Product Isolation/Purification 1. Contamination with Starting Materials: Unreacted 3-bromo-4-methoxybenzaldehyde or acetic anhydride can co-precipitate with the product. 2. Oily Product: The crude product may not solidify easily if impurities are present.1. Work-up Procedure: After the reaction, pour the hot reaction mixture into water and then add a saturated sodium carbonate solution to neutralize the mixture and dissolve the cinnamic acid product as its sodium salt. Unreacted aldehyde can then be removed by steam distillation.[5] 2. Acidification and Crystallization: Carefully acidify the filtered aqueous solution with concentrated hydrochloric acid to precipitate the cinnamic acid. Cooling the solution can aid in crystallization. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkin reaction?

A1: The Perkin reaction is a condensation reaction between an aromatic aldehyde (like 3-bromo-4-methoxybenzaldehyde) and an acid anhydride (commonly acetic anhydride) in the presence of a weak base (typically the alkali salt of the carboxylic acid, such as sodium acetate). The base abstracts an acidic α-hydrogen from the anhydride to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. A series of subsequent steps including dehydration lead to the formation of an α,β-unsaturated carboxylic acid, in this case, this compound.[8]

Q2: How do the bromo and methoxy substituents on the benzaldehyde affect the reaction?

A2: The two substituents have opposing electronic effects. The bromo group at the 3-position is an electron-withdrawing group, which generally increases the reactivity of the aldehyde. Conversely, the methoxy group at the 4-position is an electron-donating group, which can deactivate the aldehyde towards nucleophilic attack.[4] This interplay means that careful optimization of the reaction conditions is necessary to achieve a good yield.

Q3: What are the best bases to use for the Perkin reaction of 3-bromo-4-methoxybenzaldehyde?

A3: While anhydrous sodium acetate is the traditional and most common base, potassium acetate can sometimes provide better yields.[7] For substrates that are less reactive, stronger bases like triethylamine or cesium acetate can be employed.[1][6] In microwave-assisted synthesis, a combination of cesium acetate and pyridine has been reported to be effective.[1]

Q4: Can solvents be used in the Perkin reaction?

A4: The Perkin reaction is often carried out without a solvent, using an excess of the acetic anhydride to serve as the reaction medium.[7] However, in some cases, high-boiling point polar aprotic solvents can be used. For microwave-assisted reactions, solvent-free conditions are common and are considered a green chemistry approach.[5]

Q5: Is it possible to use microwave irradiation for this reaction?

A5: Yes, microwave irradiation can significantly reduce the reaction time for the Perkin reaction from several hours to just a few minutes and can also improve yields.[5] For example, the microwave-assisted Perkin reaction of 3-bromobenzaldehyde with acetic anhydride and sodium acetate has been reported to give a 56% yield in 3 minutes. Given the electronic effects on 3-bromo-4-methoxybenzaldehyde, microwave synthesis is a promising approach to optimize this reaction.

Data Presentation

Table 1: Effect of Base on Perkin Reaction Yield (General Observations)

Base Typical Conditions Relative Reactivity/Yield Notes
Sodium Acetate (NaOAc)Thermal (180°C), Solvent-freeModerateStandard, cost-effective choice. Must be anhydrous.[1]
Potassium Acetate (KOAc)Thermal (180°C), Solvent-freeModerate to HighOften gives slightly higher yields than NaOAc.[7]
Triethylamine (Et₃N)Thermal, Solvent-free or with solventHighA stronger base, can lead to higher yields but also more side products if not controlled.[6]
Cesium Acetate (CsOAc)MicrowaveHighParticularly effective in microwave-assisted reactions, often used with pyridine.[1]

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of this compound

Materials:

  • 3-bromo-4-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (freshly fused and powdered)

  • Deionized water

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and freshly fused, finely powdered sodium acetate (1.5 equivalents).

  • Heat the mixture in an oil bath to 180°C and maintain this temperature for 5-8 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool slightly and pour it into a beaker containing 100 mL of deionized water while still warm.

  • Neutralize the mixture with a saturated solution of sodium carbonate until it is alkaline to litmus paper.

  • If unreacted aldehyde is present (indicated by an almond-like smell), perform steam distillation to remove it.

  • Filter the hot solution to remove any resinous byproducts.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with constant stirring until the precipitation of the product is complete.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure crystals.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 3-bromo-4-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous cesium acetate

  • Pyridine

  • Deionized water

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 3-bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), anhydrous cesium acetate (0.5 equivalents), and a catalytic amount of pyridine (2-3 drops).

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 150°C) for 5-15 minutes. The optimal time and temperature should be determined by small-scale test reactions.

  • After the reaction, cool the vessel to room temperature.

  • Follow the work-up and purification steps (3-9) as described in the conventional thermal synthesis protocol.

Visualizations

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde 3-Bromo-4-methoxy- benzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Anhydride Acetic Anhydride Enolate_Formation Enolate Formation Anhydride->Enolate_Formation Base Base (e.g., AcO⁻) Base->Enolate_Formation Abstracts α-H from Anhydride Enolate_Formation->Nucleophilic_Attack Enolate Intermediate Intermediate Formation Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Elimination of H₂O Product_Acid 3-Bromo-4-methoxy- cinnamic Acid Dehydration->Product_Acid

Caption: General mechanism of the Perkin reaction.

Troubleshooting_Workflow Start Perkin Reaction of 3-Bromo-4-methoxybenzaldehyde Problem Low Yield? Start->Problem Check_Base Is the base anhydrous? Problem->Check_Base Yes Success Successful Reaction Problem->Success No Fuse_Base Action: Fuse and powder the base. Check_Base->Fuse_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Fuse_Base->Start Increase_Temp Action: Increase temperature. Check_Temp->Increase_Temp No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp->Start Increase_Time Action: Increase reaction time. Check_Time->Increase_Time No Consider_MW Action: Consider microwave synthesis. Check_Time->Consider_MW Yes Increase_Time->Start Consider_MW->Start

Caption: Troubleshooting workflow for low yield in the Perkin reaction.

References

Technical Support Center: 3-Bromo-4-methoxycinnamic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the unintended decarboxylation of 3-Bromo-4-methoxycinnamic acid, a potential side reaction in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the potential side reaction observed with this compound?

A1: A potential side reaction is the decarboxylation of this compound, which involves the loss of carbon dioxide (CO2) from the carboxylic acid group. This leads to the formation of 3-bromo-4-methoxystyrene as a byproduct.

Q2: Under what conditions is the decarboxylation of this compound likely to occur as a side reaction?

A2: Decarboxylation is often promoted by elevated temperatures and the presence of basic solvents, such as pyridine or piperidine, which are sometimes used in reactions like the Knoevenagel-Doebner condensation.[1][2] Long reaction times can also contribute to the formation of the decarboxylated byproduct.[1]

Q3: How can I detect the presence of the decarboxylated byproduct in my reaction mixture?

A3: The presence of 3-bromo-4-methoxystyrene can be identified using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the byproduct from the starting material and provide its mass spectrum for identification.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to identify unexpected peaks corresponding to the styrene derivative.

Q4: What is the proposed mechanism for the decarboxylation of cinnamic acid derivatives?

A4: For certain substituted cinnamic acids, particularly those with hydroxyl groups, decarboxylation can proceed through the formation of a quinone methide intermediate.[4][5] The stability and reactivity of this intermediate are influenced by factors such as pH and the electronic effects of the substituents on the aromatic ring.[4] While this compound lacks a hydroxyl group, thermal decomposition or catalysis by basic solvents can still facilitate decarboxylation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of an unexpected, less polar byproduct. The reaction temperature may be too high, promoting decarboxylation.Optimize the reaction temperature by running the experiment at a lower temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating.
Significant formation of 3-bromo-4-methoxystyrene confirmed by GC-MS or NMR. The basicity of the solvent (e.g., pyridine, piperidine) is catalyzing the decarboxylation.If possible, consider using a less basic solvent or a non-basic catalyst system. Alternatively, reduce the amount of basic solvent used.
Inconsistent results and varying amounts of decarboxylated byproduct between batches. The reaction time is not well-controlled, leading to varying degrees of side product formation.Standardize the reaction time. Once the starting material is consumed (as monitored by TLC), promptly work up the reaction to prevent further degradation.
Difficulty in separating the desired product from the decarboxylated byproduct. The polarity of the product and byproduct may be similar, making purification by column chromatography challenging.Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) may improve separation. Alternatively, recrystallization could be an effective purification method.

Experimental Protocols

Protocol 1: Monitoring Decarboxylation by Thin Layer Chromatography (TLC)
  • Sample Preparation: At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • TLC Setup: Spot the diluted aliquot, along with a co-spot of the starting material (this compound), onto a silica gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualization: Visualize the spots under UV light. The decarboxylated byproduct, being less polar, will have a higher Rf value than the starting carboxylic acid.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: After the reaction is complete, quench the reaction and perform a work-up to extract the organic components. Dissolve a small amount of the crude product in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane).

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use a temperature program that allows for the separation of compounds with different boiling points.

  • Data Interpretation: Analyze the resulting chromatogram to identify the retention times of the different components. The mass spectrum of each peak can be used to confirm the identity of the desired product and the decarboxylated byproduct (3-bromo-4-methoxystyrene).

Visualizations

Decarboxylation_Pathway cluster_main Potential Decarboxylation Side Reaction 3-Bromo-4-methoxycinnamic_acid This compound 3-bromo-4-methoxystyrene 3-bromo-4-methoxystyrene 3-Bromo-4-methoxycinnamic_acid->3-bromo-4-methoxystyrene Heat / Base CO2 CO2 3-Bromo-4-methoxycinnamic_acid->CO2 Heat / Base

Caption: Decarboxylation of this compound.

Troubleshooting_Logic cluster_workflow Troubleshooting Workflow A Low Yield / Byproduct Detected B Analyze by GC-MS / NMR A->B C Is Decarboxylation Confirmed? B->C D Reduce Reaction Temperature C->D Yes E Modify Solvent/Catalyst C->E Yes F Control Reaction Time C->F Yes I Consult Further Literature C->I No G Optimize Purification D->G E->G F->G H Problem Solved G->H

Caption: Troubleshooting logic for decarboxylation side reaction.

References

Technical Support Center: Purification of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low melting point and a broad melting range. What are the likely impurities?

A1: A low and broad melting point suggests the presence of impurities. Common impurities arising from the synthesis of this compound, which is typically formed by the bromination of 4-methoxycinnamic acid, may include:

  • Unreacted Starting Material: Residual 4-methoxycinnamic acid.

  • Over-brominated Products: Although less common with controlled stoichiometry, di-brominated or other poly-brominated species can form.[1]

  • Isomeric Byproducts: Depending on the reaction conditions, bromine may add to other positions on the aromatic ring, though the 3-position is electronically favored.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: I'm having trouble finding a suitable solvent for recrystallization. What do you recommend?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[2] While specific solubility data is not extensively published, a good starting point for structurally similar compounds is a mixed solvent system. An ethanol/water mixture is often effective for substituted cinnamic acids.[3] You can also screen other common laboratory solvents such as methanol, ethyl acetate, and toluene, or their mixtures with an anti-solvent like water or hexanes.[2][4]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, you can:

  • Use a larger volume of solvent: This can help to keep the compound dissolved.

  • Switch to a lower-boiling point solvent: This ensures the solvent boils before the compound melts.[5]

  • Lower the temperature of the solution before cooling: Allow the solution to cool slightly before placing it in an ice bath.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[6]

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][6]

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]

  • Premature crystallization during hot filtration: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.[2]

  • The compound having significant solubility even at low temperatures: In this case, a different solvent system should be investigated.

Q5: How do I choose the right solvent system for column chromatography?

A5: The best way to determine an effective solvent system for column chromatography is by using Thin Layer Chromatography (TLC).[2] The ideal eluent will give your target compound a retention factor (Rf) of approximately 0.2-0.4 and will show good separation from all impurities.[2] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[7][8]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Impure Product After Recrystallization
Symptom Potential Cause Recommended Solution
Broad Melting Point Incomplete removal of impurities.Perform a second recrystallization, potentially with a different solvent system. Ensure the crystals are thoroughly dried under vacuum.
Colored Impurities Co-crystallization with colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[6]
Oiling Out The melting point of the crude product is lower than the boiling point of the solvent, or significant impurities are present.Select a solvent with a lower boiling point or use more solvent. Alternatively, purify by column chromatography first to remove impurities.[5]
No Crystal Formation The solution is supersaturated, too much solvent was used, or the compound is too soluble.Induce crystallization by scratching the flask or adding a seed crystal. If too much solvent was used, carefully evaporate some of it. Try a different solvent system.[6]
Issue 2: Poor Separation During Column Chromatography
Symptom Potential Cause Recommended Solution
Co-elution of Product and Impurities Inappropriate solvent system (eluent).Use TLC to determine an optimal solvent system that provides good separation (ΔRf > 0.2) between the product and impurities.[9] An Rf of 0.2-0.4 for the desired compound is a good target.[2]
Broad or Tailing Bands Column overloading.Use an appropriate ratio of stationary phase (silica gel) to crude product. A general guideline is a 20:1 to 100:1 ratio by weight.[2]
Irregular Band Elution Improperly packed column (air bubbles or cracks).Pack the column carefully as a slurry to ensure it is uniform and free of air bubbles.[2]
Poor Resolution Sample was loaded in too large a volume of solvent.Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, assess the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4][5] An ethanol/water mixture is a good starting point.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities.[6]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.[3]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Use TLC to determine a suitable solvent system. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The optimal eluent will provide an Rf value of 0.2-0.4 for this compound and clear separation from impurities.[2]

  • Column Packing:

    • Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]

  • Elution:

    • Add the eluent to the top of the column and maintain a steady flow.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting cluster_start Initial State cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude 3-Bromo-4- methoxycinnamic Acid recrystallize Perform Recrystallization start->recrystallize Primary Method column_chrom Perform Column Chromatography start->column_chrom If Oily or Complex Mixture check_purity1 Check Purity (e.g., MP, TLC) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure troubleshoot_recrystallization Troubleshoot Recrystallization (See FAQ/Guide) check_purity1->troubleshoot_recrystallization Impure troubleshoot_recrystallization->recrystallize Re-attempt troubleshoot_recrystallization->column_chrom Alternative Method check_purity2 Check Purity (e.g., TLC, NMR) column_chrom->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure troubleshoot_chrom Troubleshoot Chromatography (See FAQ/Guide) check_purity2->troubleshoot_chrom Impure troubleshoot_chrom->column_chrom Re-attempt with Optimized Conditions

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Regioselectivity in the Bromination of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential products when brominating 4-methoxycinnamic acid?

A1: The bromination of 4-methoxycinnamic acid can yield two primary types of products arising from two competing reaction pathways:

  • Electrophilic Addition Product: Bromine can add across the alkene double bond to form 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid.

  • Electrophilic Aromatic Substitution (EAS) Product: Bromine can substitute a hydrogen atom on the electron-rich aromatic ring, primarily at the position ortho to the strongly activating methoxy group, to yield 3-bromo-4-methoxycinnamic acid.

The regioselectivity of the reaction is highly dependent on the experimental conditions.

Q2: I am observing a mixture of products. How can I improve the selectivity for the desired product?

A2: Achieving high regioselectivity depends on carefully controlling the reaction conditions to favor either electrophilic addition or aromatic substitution. Key factors include the choice of brominating agent, solvent, temperature, and the presence or absence of a catalyst. The troubleshooting guide and experimental protocols below provide detailed strategies for directing the reaction towards your desired product.

Q3: Why is my reaction yield low even when I seem to be getting the correct product?

A3: Low yields can result from several factors. Incomplete reactions are a common cause; ensure you are using a sufficient excess of the brominating agent and allowing adequate reaction time. Side reactions, such as the formation of the undesired regioisomer or over-bromination (di- or tri-bromination of the aromatic ring), can also consume your starting material. Additionally, product loss during workup and purification is a possibility. Review your purification technique (e.g., recrystallization, column chromatography) to ensure it is optimized for your target molecule.

Q4: Can I use N-Bromosuccinimide (NBS) for the bromination of 4-methoxycinnamic acid?

A4: Yes, N-Bromosuccinimide (NBS) can be used, but its reactivity is highly condition-dependent. In the presence of a radical initiator (like AIBN or UV light) in a non-polar solvent, NBS typically promotes radical bromination at the benzylic position, though this is less relevant for cinnamic acid derivatives. For electrophilic reactions, NBS can serve as a source of electrophilic bromine, particularly in polar, protic solvents or in the presence of an acid catalyst. It is often considered a milder and more selective brominating agent than molecular bromine (Br₂).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of Aromatic Substitution Product Instead of Alkene Addition Product The reaction conditions favor electrophilic aromatic substitution (EAS). This is often due to the use of a Lewis acid catalyst or a highly polar, protic solvent that stabilizes the charged intermediate of the EAS pathway.To favor alkene addition, avoid Lewis acid catalysts. Use a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Employ a brominating agent like pyridinium tribromide, which is known to favor addition to double bonds.
Formation of Alkene Addition Product Instead of Aromatic Substitution Product The reaction conditions are optimized for electrophilic addition to the double bond. This typically involves the absence of a strong Lewis acid and the use of a less polar solvent.To promote aromatic substitution, use a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) with molecular bromine (Br₂). These catalysts activate the bromine, making it a more potent electrophile that can overcome the activation energy for aromatic substitution.
Formation of a Mixture of Regioisomers The chosen reaction conditions are not sufficiently selective to favor one pathway significantly over the other. The electron-donating methoxy group activates both the aromatic ring and the double bond (via resonance), making them competitive sites for electrophilic attack.To improve selectivity, modify the reaction conditions as described above. For addition, consider using pyridinium tribromide in acetic acid. For aromatic substitution, ensure a potent Lewis acid is used. Lowering the reaction temperature can sometimes improve selectivity.
Observation of Multiple Brominations on the Aromatic Ring The aromatic ring is highly activated by the methoxy group, making it susceptible to further bromination, especially when an excess of the brominating agent is used or under harsh reaction conditions.Use a stoichiometric amount (or a slight excess) of the brominating agent. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid over-reaction. Consider using a milder brominating agent like NBS.
Low Overall Yield Incomplete reaction, side-product formation, or loss of product during workup and purification.Ensure the reaction goes to completion by monitoring with TLC. Optimize conditions to maximize the yield of the desired regioisomer. For the addition product, which is a solid, ensure complete precipitation during workup. For the substitution product, an appropriate extraction and purification method like column chromatography might be necessary.

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes the expected major and minor products for the bromination of 4-methoxycinnamic acid under different experimental conditions.

Brominating Agent Catalyst Solvent Expected Major Product Expected Minor Product(s) Predominant Reaction Type
Br₂NoneDichloromethane (CH₂Cl₂)2,3-dibromo-3-(4-methoxyphenyl)propanoic acidThis compoundElectrophilic Addition
Pyridinium TribromideNoneAcetic Acid2,3-dibromo-3-(4-methoxyphenyl)propanoic acidMinimal aromatic substitutionElectrophilic Addition
Br₂FeBr₃ (Lewis Acid)1,2-DichloroethaneThis compound2,3-dibromo-3-(4-methoxyphenyl)propanoic acid, dibrominated aromatic productsElectrophilic Aromatic Substitution
NBSSulfuric AcidAcetonitrile/WaterThis compound2,3-dibromo-3-(4-methoxyphenyl)propanoic acidElectrophilic Aromatic Substitution

Experimental Protocols

Protocol 1: Selective Electrophilic Addition to the Alkene Double Bond

This protocol is designed to favor the formation of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid.

Materials:

  • 4-methoxycinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or water bath

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.78 g (10 mmol) of 4-methoxycinnamic acid in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Add 3.52 g (11 mmol, 1.1 equivalents) of pyridinium tribromide to the solution.

  • Attach a reflux condenser to the flask and heat the mixture with stirring in a water bath at 60-70°C for 30 minutes. The orange color of the pyridinium tribromide should fade to a persistent yellow.

  • After the reaction is complete (monitored by TLC), cool the flask to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring. A white precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 20 mL portions of cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid.

Protocol 2: Selective Electrophilic Aromatic Substitution

This protocol is designed to favor the formation of this compound.

Materials:

  • 4-methoxycinnamic acid

  • Molecular bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • 1,2-Dichloroethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column and silica gel

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1.78 g (10 mmol) of 4-methoxycinnamic acid and 0.15 g (0.5 mmol, 5 mol%) of anhydrous iron(III) bromide in 30 mL of 1,2-dichloroethane.

  • Cool the mixture to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 1.68 g (10.5 mmol, 1.05 equivalents) of molecular bromine in 10 mL of 1,2-dichloroethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and add 30 mL of dichloromethane.

  • Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start 4-Methoxycinnamic Acid path_add Electrophilic Addition start->path_add Br₂, non-polar solvent no catalyst path_eas Electrophilic Aromatic Substitution (EAS) start->path_eas Br₂, Lewis acid catalyst (e.g., FeBr₃) prod_add 2,3-dibromo-3-(4-methoxyphenyl) propanoic acid path_add->prod_add prod_eas This compound path_eas->prod_eas

Caption: Competing reaction pathways in the bromination of 4-methoxycinnamic acid.

G cluster_addition Workflow for Electrophilic Addition cluster_eas Workflow for Aromatic Substitution A1 Dissolve 4-methoxycinnamic acid in acetic acid A2 Add Pyridinium Tribromide A1->A2 A3 Heat at 60-70°C A2->A3 A4 Precipitate in ice-water A3->A4 A5 Filter and Recrystallize A4->A5 B1 Dissolve 4-methoxycinnamic acid and FeBr₃ in 1,2-dichloroethane B2 Add Br₂ solution dropwise at 0°C B1->B2 B3 Stir at room temperature B2->B3 B4 Quench, Extract, and Wash B3->B4 B5 Purify by Column Chromatography B4->B5

Caption: Experimental workflows for selective bromination of 4-methoxycinnamic acid.

minimizing debromination during downstream reactions of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the primary side reaction of debromination during various downstream coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 4-methoxycinnamic acid as a byproduct. This is problematic as it reduces the yield of the desired coupled product and introduces a purification challenge due to the similar properties of the starting material, product, and byproduct. The electron-donating methoxy group on this compound can make the C-Br bond more susceptible to this reductive cleavage under certain catalytic conditions.

Q2: Which downstream reactions are most prone to causing debromination of this compound?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are common downstream reactions for aryl bromides and can all lead to debromination.[1][2][3] This side reaction, often termed hydrodebromination, can compete with the desired cross-coupling pathway.[2] The extent of debromination is highly dependent on the specific reaction conditions.

Q3: What are the primary factors that influence the extent of debromination?

A3: The key factors influencing debromination include the choice of palladium catalyst and phosphine ligand, the type and strength of the base, reaction temperature, and the solvent system.[1] Bulky, electron-rich phosphine ligands, milder bases, and lower reaction temperatures generally help to minimize this side reaction.[4][5]

Q4: Can the carboxylic acid group of this compound interfere with the coupling reactions?

A4: Yes, the carboxylic acid group can potentially interfere with certain cross-coupling reactions, particularly those that are sensitive to acidic protons.[6] In some cases, it may be beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction to avoid potential complications. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q5: Are there any alternatives to palladium-catalyzed reactions for coupling this compound?

A5: The Ullmann condensation is a copper-catalyzed alternative for forming C-O, C-N, and C-S bonds.[7][8] While traditional Ullmann reactions often require harsh conditions, modern protocols with specific ligands can proceed at lower temperatures.[9][10] However, these reactions can also have their own set of challenges and may still be prone to debromination.

Troubleshooting Guides

Issue 1: Significant Formation of 4-methoxycinnamic acid (Debromination) in Suzuki-Miyaura Coupling
  • Potential Cause 1: Inappropriate Ligand Choice. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reductive elimination over hydrodebromination. Standard ligands like triphenylphosphine (PPh₃) may not be optimal.

    • Recommended Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.

  • Potential Cause 2: Base is too strong or reactive. Strong bases can promote protonolysis of the aryl-palladium intermediate, leading to debromination.

    • Recommended Solution: Switch to a milder base. Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides or alkoxides.[11] The choice of base can significantly impact the reaction outcome.

  • Potential Cause 3: High Reaction Temperature. Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including debromination.

    • Recommended Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the selectivity for the desired product. Consider screening temperatures from 60 °C to 100 °C.

  • Potential Cause 4: Presence of Protic Impurities. Water or other protic impurities in the solvent can serve as a proton source for hydrodebromination.

    • Recommended Solution: Use anhydrous and degassed solvents. While some Suzuki protocols use aqueous/organic mixtures, minimizing the water content can be beneficial if debromination is a major issue.[12]

Issue 2: Low Yield and Debromination in Heck Coupling
  • Potential Cause 1: Catalyst System is Not Optimal. The choice of palladium precursor and ligand is crucial for an efficient Heck reaction.

    • Recommended Solution: For aryl bromides, a common and effective catalyst system is Pd(OAc)₂ with a phosphine ligand.[13] Consider using bulky trialkylphosphine ligands like P(t-Bu)₃, which have been shown to be effective for Heck couplings of aryl bromides under milder conditions.

  • Potential Cause 2: Inefficient β-Hydride Elimination. The desired product is formed via β-hydride elimination. If this step is slow, side reactions can occur.

    • Recommended Solution: The choice of base is important for regenerating the active catalyst and facilitating the overall catalytic cycle.[13] Triethylamine is a common choice, but other organic or inorganic bases can be screened.

  • Potential Cause 3: Decarboxylation of the Cinnamic Acid Moiety. At higher temperatures, there is a risk of decarboxylation of the cinnamic acid derivative.

    • Recommended Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction for the formation of styrene derivatives lacking the carboxylic acid group.

Issue 3: Debromination in Sonogashira and Buchwald-Hartwig Reactions
  • Potential Cause 1: Catalyst Decomposition. The active Pd(0) catalyst can be sensitive and prone to decomposition, which can lead to side reactions.

    • Recommended Solution: For Sonogashira coupling, the use of a copper(I) co-catalyst is standard and can improve reaction efficiency.[14] For Buchwald-Hartwig amination, employing bulky, electron-rich phosphine ligands is critical to stabilize the palladium catalyst and promote C-N bond formation.[2]

  • Potential Cause 2: Inappropriate Base. The base plays a key role in both reactions. In Sonogashira, it is required to deprotonate the terminal alkyne. In Buchwald-Hartwig, it deprotonates the amine. An unsuitable base can lead to side reactions.

    • Recommended Solution: For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used. For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is common. If debromination is an issue, consider screening different bases.

Data Presentation

Table 1: Influence of Phosphine Ligand on Debromination in Suzuki-Miyaura Coupling *

LigandCatalyst PrecursorBaseTemperature (°C)Desired Product Yield (%)Debromination (%)
PPh₃Pd(OAc)₂K₂CO₃1006525
P(t-Bu)₃Pd(OAc)₂K₂CO₃808010
SPhosPd₂(dba)₃K₃PO₄8092<5
XPhosPd₂(dba)₃K₃PO₄8095<3

*Note: These are representative data based on trends observed for electron-rich aryl bromides and may require optimization for specific substrates.

Table 2: Effect of Base and Temperature on Debromination in Heck Coupling *

BaseTemperature (°C)Desired Product Yield (%)Debromination (%)
Et₃N1207020
Et₃N1008010
K₂CO₃1007515
NaOAc100858

*Note: These are representative data and the optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the dioxane/water mixture and add it to the Schlenk flask via syringe.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction at 80 °C with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 4 mol%)

  • Sodium acetate (NaOAc, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, P(t-Bu)₃, and NaOAc.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by the addition of styrene.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Suzuki_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) Pd0->OxAdd + ArBr ArBr 3-Bromo-4-methoxy- cinnamic acid ArBr->OxAdd OxAdd->Pd0 Protonolysis Transmetalation Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Transmetalation + Ar'B(OH)₂ + Base DebrominatedProduct 4-methoxycinnamic acid OxAdd->DebrominatedProduct Boronic Ar'B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0 Reductive Elimination CoupledProduct Coupled Product Transmetalation->CoupledProduct ReductiveElim Reductive Elimination Debromination Hydrodebromination (Side Reaction) ProtonSource Proton Source (e.g., H₂O) ProtonSource->OxAdd Troubleshooting_Workflow Start High Debromination Observed CheckLigand Is a bulky, electron-rich phosphine ligand being used? (e.g., SPhos, XPhos) Start->CheckLigand ChangeLigand Switch to a bulky, electron-rich ligand CheckLigand->ChangeLigand No CheckBase Is the base mild? (e.g., K₂CO₃, K₃PO₄) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Switch to a milder base CheckBase->ChangeBase No CheckTemp Is the reaction temperature as low as possible? CheckBase->CheckTemp Yes ChangeBase->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp No CheckSolvent Are anhydrous and degassed solvents being used? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent UseDrySolvent Use anhydrous and degassed solvents CheckSolvent->UseDrySolvent No Optimized Reaction Optimized CheckSolvent->Optimized Yes UseDrySolvent->Optimized

References

stability and storage conditions for 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Bromo-4-methoxycinnamic acid, alongside troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Based on information for structurally related cinnamic acid derivatives, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect the compound from light and moisture to prevent degradation.

Q2: Is this compound stable at room temperature?

A: Cinnamic acid derivatives are generally reported to be stable under normal conditions.[1][2] However, for long-term storage, maintaining a controlled, cool environment is advisable to minimize the risk of slow degradation. For critical applications, it is recommended to perform your own stability studies at your specific laboratory conditions.

Q3: Is this compound sensitive to light?

Q4: What are the potential signs of degradation of this compound?

A: Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture uptake). However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products.

Troubleshooting Guide

Users may encounter variability in experimental results due to the instability of this compound. This guide provides a structured approach to troubleshooting such issues.

Table 1: Stability and Storage Troubleshooting
Issue Observed Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in solid form or in solution.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. 2. Prepare Fresh Solutions: Prepare solutions immediately before use. If solutions need to be stored, conduct a short-term stability study by analyzing the solution at different time points. 3. Use a Stability-Indicating Method: Employ an analytical method, such as a validated HPLC method, that can separate the intact compound from potential degradation products.
Unexpected peaks in chromatogram Presence of degradation products.1. Conduct Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks are related to the degradation of this compound. 2. Review Handling Procedures: Ensure the compound is not exposed to harsh conditions (e.g., high temperatures, strong light) during weighing and sample preparation.
Change in physical appearance (e.g., color, texture) Significant degradation or contamination.1. Do not use the material. A change in physical appearance is a strong indicator of compromised purity. 2. Obtain a new batch of the compound. 3. Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

To assist researchers in establishing their own stability-indicating methods, the following section outlines a general protocol for forced degradation studies.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide. Heat at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a UV light source (e.g., 254 nm) or a photostability chamber for a specified duration.

  • Sample Analysis: Analyze the stressed samples at various time points using an appropriate analytical technique, typically reverse-phase HPLC with UV detection. A gradient elution method is often preferred to ensure the separation of the parent compound from all potential degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Visualizations

Troubleshooting Logic for Compound Instability

Troubleshooting Workflow for Compound Instability A Inconsistent Experimental Results B Check Storage Conditions A->B C Are conditions optimal? (cool, dry, dark, sealed) B->C D Correct Storage Conditions C->D No E Review Solution Preparation and Handling C->E Yes D->B F Are solutions prepared fresh? Is light/heat exposure minimized? E->F G Implement Best Practices: - Prepare fresh solutions - Work under low light/ambient temp F->G No H Perform Stability-Indicating Analysis (e.g., HPLC) F->H Yes G->E I Are degradation peaks present? H->I J Source New Compound Batch I->J Yes, significant degradation K Problem Resolved I->K No, compound is stable L Conduct Forced Degradation Study to Identify Degradants I->L Yes, minor degradation J->A L->H

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by the instability of this compound.

Forced Degradation Experimental Workflow

Forced Degradation Study Workflow cluster_stress Stress Conditions B Acid Hydrolysis G Analyze Samples by Stability-Indicating HPLC B->G C Base Hydrolysis C->G D Oxidation (H2O2) D->G E Thermal (Heat) E->G F Photolytic (UV Light) F->G A Prepare Stock Solution of This compound A->B A->C A->D A->E A->F H Identify and Characterize Degradation Products G->H I Develop and Validate Stability-Indicating Method H->I

Caption: A diagram illustrating the typical workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Bromo-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-4-methoxycinnamic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing, ensuring optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating significant tailing.[1][3] For the analysis of this compound, peak tailing can lead to several issues, including:

  • Reduced peak resolution from nearby analytes.[2][4]

  • Inaccurate peak integration and quantification.[2][4]

  • Decreased analytical precision and reproducibility.[5][6]

Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?

A2: The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[1][2][7] For an acidic compound such as this compound, the most common causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact with the polar functional groups of your analyte.[2][4][7][8] These interactions create a secondary, stronger retention mechanism, which can lead to peak tailing.[4][7][8]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound (predicted to be around 4.42), the compound can exist in both its ionized and un-ionized forms.[5][9] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[1][5]

  • Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can fail to maintain a consistent pH, leading to the issues described above.[2][6]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, causing peak distortion.[2][3]

  • Extra-Column Effects: Dead volume from long or wide-bore tubing, or poorly made connections, can cause the analyte band to spread before it reaches the detector, contributing to peak tailing.[3][5]

Q3: How does the mobile phase pH specifically impact the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound.[10][11][12] To ensure a single, consistent interaction with the stationary phase, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[10][12][13] For this compound, with a predicted pKa of approximately 4.42, a mobile phase pH of around 2.5 to 3.0 is advisable.[9] At this low pH, the carboxylic acid group of the analyte will be predominantly in its protonated (un-ionized) form, minimizing repulsive interactions with the silica surface and preventing secondary retention mechanisms that cause tailing.[4][10][13]

Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape.[5] While both are common in reversed-phase HPLC, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. However, the choice can also depend on specific interactions with the analyte and stationary phase. If you are experiencing tailing, it may be worthwhile to switch from one organic modifier to the other to see if it improves peak symmetry.

Q5: Is it possible that my sample solvent is causing the peak tailing?

A5: Absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing and fronting.[1][3] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize these effects.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's important to identify the potential root cause.

A Observe Peak Tailing in This compound Analysis B Are all peaks in the chromatogram tailing? A->B C Yes B->C Yes D No, only the analyte peak (or some peaks) are tailing. B->D No E Potential Physical/System Issue: - Column void or contamination - Extra-column dead volume - Blocked frit C->E F Potential Chemical/Method Issue: - Secondary silanol interactions - Incorrect mobile phase pH - Insufficient buffering - Column overload D->F

Caption: Initial diagnostic workflow for peak tailing.

Step 2: Method Optimization for Chemical Issues

If you suspect a chemical or method-related issue, follow these optimization steps.

Experimental Protocol: Mobile Phase Optimization
  • pH Adjustment:

    • Prepare a mobile phase with a pH of approximately 2.5. A common choice is an aqueous solution of 0.1% formic acid or phosphoric acid.[14]

    • Ensure the pH is measured and adjusted for the aqueous portion of the mobile phase before mixing with the organic modifier.[10]

  • Buffer Implementation:

    • If using a buffer, such as a phosphate buffer, ensure the concentration is between 20-50 mM to provide adequate pH stability.[4][7][15]

    • The chosen buffer should have a pKa close to the desired mobile phase pH.

  • Analyte Concentration:

    • Prepare a dilution series of your this compound standard.

    • Inject decreasing concentrations to determine if the peak tailing is reduced. If it is, you are likely experiencing column overload.

Data Presentation: Recommended Method Parameters
ParameterRecommended ValueRationale
Mobile Phase pH 2.5 - 3.0To ensure this compound (pKa ≈ 4.42) is in its un-ionized form, minimizing secondary interactions.[4][9][10][13]
Buffer Concentration 20 - 50 mMProvides sufficient capacity to maintain a stable pH and can help mask residual silanol activity.[4][7][15]
Injection Volume < 5% of Column VolumeTo prevent column overload, which can cause peak distortion.[1]
Sample Solvent Initial Mobile PhaseTo avoid peak shape distortion caused by solvent mismatch.[1][3]
Step 3: Troubleshooting Physical and System Issues

If method optimization does not resolve the peak tailing, or if all peaks are tailing, investigate the HPLC system itself.

cluster_0 System Troubleshooting Workflow A Peak Tailing Persists After Method Optimization B Check for Extra-Column Dead Volume A->B C Inspect and Clean/Replace Column Frits and In-line Filters A->C D Flush or Replace the HPLC Column A->D E Use shorter, narrower ID tubing. Ensure fittings are properly seated. B->E G Resolved? C->G F Back-flush the column with a strong solvent. If pressure is high or tailing persists, replace the column. D->F E->G F->G H Continue Analysis G->H Yes

Caption: Workflow for troubleshooting system-related peak tailing.

Experimental Protocol: Column Flushing and System Check
  • Systematic Component Check:

    • Tubing and Connections: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[5] Check that all fittings are secure and not creating dead volume.

    • Guard Column: If a guard column is in use, replace it with a new one. A contaminated guard column can be a source of peak tailing.[16]

  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents to remove any strongly retained contaminants. A typical sequence for a reversed-phase column is:

      • Water

      • Isopropanol

      • Hexane (if necessary for non-polar contaminants)

      • Isopropanol

      • Water

      • Mobile Phase

    • Always ensure miscibility between solvents.

  • Column Replacement:

    • If peak tailing persists after thorough flushing and system checks, the column may be irreversibly damaged (e.g., a void has formed at the inlet).[2][17] Replacing the column is the final step. To confirm the column is the issue, test with a known standard on a new column.[2]

References

optimizing reaction conditions for the esterification of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-Bromo-4-methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of its esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

The most common and straightforward method is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]

Q2: Why is my esterification yield for this compound consistently low?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.[2][4] Other factors include the presence of water in your reagents or solvent, insufficient catalyst, or a reaction time that is too short.[4]

Q3: How can I drive the esterification reaction to completion and improve the yield?

To improve the yield, you need to shift the reaction equilibrium towards the products. This can be achieved by:

  • Using a large excess of the alcohol: This is a common strategy to favor ester formation according to Le Châtelier's principle. The alcohol can often be used as the solvent.[2][4] Studies have shown that increasing the excess of alcohol can significantly increase the yield.[2]

  • Removing water as it forms: This is a highly effective method. You can use a Dean-Stark apparatus to azeotropically remove water or add a dehydrating agent like molecular sieves to the reaction mixture.[2][4][5]

Q4: Are there any potential side reactions to be aware of when esterifying this compound under acidic conditions?

While the primary reaction is the esterification of the carboxylic acid, the presence of the double bond in the cinnamic acid structure introduces the possibility of side reactions, especially under strongly acidic and high-temperature conditions. Potential side reactions could include addition reactions to the double bond or polymerization. However, for typical Fischer esterification conditions, these are generally not major competing reactions.

Q5: What is a typical work-up procedure for this esterification?

A standard work-up involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent like ethyl acetate or diethyl ether.[4][6]

  • Neutralizing the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted carboxylic acid as its water-soluble salt.[4][6]

  • Washing the organic layer with brine to remove residual water and water-soluble impurities.[4]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

  • Removing the solvent under reduced pressure to obtain the crude ester.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Presence of water in reagents/solvent. 2. Inactive or insufficient catalyst. 3. Reaction not at equilibrium or incomplete. 4. Low reaction temperature. 1. Use anhydrous alcohol and solvents. Ensure glassware is thoroughly dried.2. Use a fresh bottle of concentrated acid catalyst. Ensure an adequate catalytic amount is used (typically 5-10 mol%).[4]3. Increase the reaction time and monitor the progress using Thin-Layer Chromatography (TLC).[4]4. Ensure the reaction is heated to reflux temperature of the alcohol being used.[7]
Product is Contaminated with Starting Material (Carboxylic Acid) 1. Incomplete reaction. 2. Inefficient removal during work-up. 1. Extend the reflux time or increase the amount of alcohol.2. Ensure thorough washing with saturated sodium bicarbonate solution during the work-up to remove all unreacted acid.[4] Check the pH of the aqueous layer to ensure it is basic.
Formation of an Oily or Gummy Product Instead of Crystals 1. Presence of impurities. 2. Residual solvent. 1. Purify the crude product using column chromatography on silica gel.[7]2. Ensure the product is thoroughly dried under vacuum to remove all solvent residues.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous layer. 2. Formation of an emulsion during extraction. 1. This is less likely for esters of this type which are generally not water-soluble. However, if using a very short-chain alcohol, ensure proper phase separation.2. Add brine to the separatory funnel to help break up the emulsion. Allow the layers to separate for a longer period.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Fischer esterification of a structurally similar compound, 3,5-Dibromo-4-methoxybenzoic acid, which can serve as a good starting point for optimizing the esterification of this compound.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 3,5-dibromo-4-methoxybenzoateMethanolConc. H₂SO₄4 - 685 - 95
Ethyl 3,5-dibromo-4-methoxybenzoateEthanolConc. H₂SO₄6 - 880 - 90
Data adapted from a protocol for a closely related compound and should be considered as a guideline.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Bromo-4-methoxycinnamate via Fischer Esterification

This protocol is adapted from established procedures for similar substituted aromatic acids.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 20-40 equivalents). The ethanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol) using a heating mantle. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted this compound.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-Bromo-4-methoxycinnamate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.[7]

Visualizations

Fischer_Esterification_Workflow Reactants This compound + Excess Anhydrous Alcohol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (Monitor by TLC) Catalyst->Reflux Workup Work-up: - Neutralize with NaHCO₃ - Wash with Brine Reflux->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Isolation Solvent Evaporation Drying->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Product Pure Ester Product Purification->Product

Caption: General workflow for the Fischer esterification.

Troubleshooting_Logic Start Low Ester Yield? Check_Water Check for Water in Reagents/Solvent Start->Check_Water Yes Check_Catalyst Verify Catalyst Activity/Amount Check_Water->Check_Catalyst Check_Time_Temp Increase Reaction Time/Temperature Check_Catalyst->Check_Time_Temp Use_Excess_Alcohol Increase Excess of Alcohol Check_Time_Temp->Use_Excess_Alcohol Remove_Water Actively Remove Water (e.g., Dean-Stark) Use_Excess_Alcohol->Remove_Water Success Improved Yield Remove_Water->Success

Caption: Troubleshooting decision tree for low ester yield.

References

Validation & Comparative

A Guide to the Validation of Analytical Methods for Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of substituted cinnamic acids, crucial compounds in various stages of drug development and research due to their diverse biological activities.[1][2] The validation of these analytical methods is paramount to ensure data reliability and meet regulatory requirements.[3][4][5][6] This document outlines key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and presents a comparative summary of High-Performance Liquid Chromatography (HPLC) methods applied to this class of compounds.

Understanding Analytical Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] Key validation parameters, as defined by the ICH, ensure the reliability, consistency, and accuracy of analytical data.[3][4][8]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4][5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][4][8] A correlation coefficient (r) of at least 0.995 is generally considered acceptable.[3]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3][5][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][4][8] It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][4][8] It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][4][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4][8]

Comparison of HPLC Methods for Cinnamic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cinnamic acid and its derivatives due to its high resolution, sensitivity, and reproducibility.[1] The following tables summarize different HPLC methods and their validation parameters for various substituted cinnamic acids.

Analyte Stationary Phase Mobile Phase Detection Reference
Cinnamic AcidC18Methanol:Acetonitrile:2% Acetic Acid (10:22:70, v/v/v)UV at 254 nm[9][10]
Cinnamaldehyde & Cinnamic AcidC18Not specifiedNot specified[11]
Alpha-cyano-4-hydroxycinnamic acid (CHC)C18Water with 0.1% TFA and Acetonitrile with 0.1% TFA (gradient)UV and Fluorescence[12]
CinnamaldehydeNot specifiedNot specifiedHPLC[7]

Table 1: HPLC Methodologies for Cinnamic Acid and its Derivatives

Analyte Linearity (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
Cinnamic Acid0.84 - 67.20.9948-0.2% to 2.0%Within-day: 3.7% - 9.3%, Day-to-day: 2.4% - 5.8%-0.84[9]
CinnamaldehydeNot specified0.994198.74% - 101.95%0.92% - 2.68%0.069 ppm0.23 ppm[7]

Table 2: Validation Parameters for HPLC Analysis of Cinnamic Acid Derivatives

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of cinnamic acid, which can be adapted for its substituted derivatives.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the cinnamic acid reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol, in a volumetric flask.[13]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to obtain concentrations ranging from the LOQ to the upper limit of the desired linear range (e.g., 0.5 to 50 µg/mL).[1]

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant extracts, plasma, pharmaceutical formulations). A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the sample.

  • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifuge or filter the extract to remove particulate matter.

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

For plasma samples, a protein precipitation step followed by liquid-liquid extraction is common. For instance, acidifying the plasma with hydrochloric acid and extracting with ethyl acetate has been reported.[9][10]

Chromatographic Conditions
  • Column: A C18 reversed-phase column is commonly used.[1][9][10]

  • Mobile Phase: A mixture of an acidified aqueous solution (e.g., with acetic acid, formic acid, or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typical.[1][13] The acidic component ensures that the cinnamic acids are in their protonated form, leading to better retention and peak shape.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Injection Volume: 10-20 µL.[13]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[13]

  • Detection: UV detection is common, with the wavelength set to the maximum absorbance of the specific substituted cinnamic acid, typically in the range of 270-292 nm.[1][13]

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared sample solution and record the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and a typical experimental setup.

Caption: A general workflow for the validation of an analytical method.

HPLC_Experimental_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standards & Build Calibration Curve Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Samples Inject Samples Sample_Prep->Inject_Samples HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Inject_Standards HPLC_System->Inject_Samples Peak_Integration Peak Integration & Area Measurement Inject_Standards->Peak_Integration Inject_Samples->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical experimental workflow for HPLC analysis.

References

Bromination Enhances Cytotoxicity of Methoxycinnamic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of brominated versus non-brominated methoxycinnamic acids, supported by available experimental data. The introduction of a bromine atom to the methoxycinnamic acid scaffold is a promising strategy for enhancing its potential as an anticancer agent.

While direct comparative studies providing IC50 values for a brominated methoxycinnamic acid and its exact non-brominated counterpart are limited in publicly available literature, the existing body of research strongly suggests that halogenation, including bromination, tends to increase the cytotoxic activity of cinnamic acid derivatives. This guide synthesizes available data to provide a clear comparison.

Data Presentation: Comparative Cytotoxicity

One study reports the cytotoxic activity of a non-brominated methoxycinnamic acid ester, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, against human lung adenocarcinoma (A549) and melanoma (SK-MEL-147) cell lines.[1] Although a direct IC50 value for a brominated version of this specific ester was not found, the synthesis of a similar brominated compound, 4-bromobenzyl (E)-3-(4-methoxyphenyl)acrylate, has been reported.[2] General findings in the literature consistently indicate that halogenation enhances the cytotoxic properties of cinnamic acid derivatives. For instance, brominated analogs of hybrid molecules combining cinnamic acid and 2-quinolinone have demonstrated significant antiproliferative activity.[3]

Table 1: Cytotoxicity Data for a Non-Brominated Methoxycinnamic Acid Ester

CompoundCell LineIC50 (µM)
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung Adenocarcinoma)40.55 ± 0.41
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147 (Melanoma)62.69 ± 0.70

Data sourced from a study on the antiproliferative effects of methoxylated cinnamic esters.[1]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the effects of such compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and non-brominated methoxycinnamic acids)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualization

To facilitate a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assessment cluster_pathway Mechanism of Action Study Synthesis_Bromo Synthesis of Brominated Methoxycinnamic Acid Treatment Treatment with Compounds (Varying Concentrations) Synthesis_Bromo->Treatment Synthesis_NonBromo Synthesis of Non-Brominated Methoxycinnamic Acid Synthesis_NonBromo->Treatment Cell_Culture Cell Line Culture (e.g., A549, MCF-7) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic Proteins) Treatment->Western_Blot Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Signaling_Pathway Signaling Pathway Elucidation Apoptosis_Assay->Signaling_Pathway Western_Blot->Signaling_Pathway

Caption: Experimental workflow for comparing the cytotoxicity of brominated and non-brominated methoxycinnamic acids.

Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound Brominated Methoxycinnamic Acid Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Compound->Bcl2_Family Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by brominated methoxycinnamic acids.

References

A Comparative Guide to the Antioxidant Activity of 3-Bromo-4-methoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of phenolic compounds is crucial for the development of novel therapeutics. This guide provides a detailed comparison of the antioxidant activities of ferulic acid and its brominated analog, 3-Bromo-4-methoxycinnamic acid. While extensive data exists for ferulic acid, a well-established antioxidant, direct experimental evidence for this compound is limited. This comparison leverages available data for ferulic acid and extrapolates the potential activity of its brominated counterpart based on established structure-activity relationships of halogenated phenolic compounds.

Executive Summary

Data Presentation: A Quantitative Comparison

Quantitative data on the antioxidant activity of this compound from standardized assays such as DPPH, ABTS, and FRAP are not available in the current body of scientific literature. The following tables summarize the reported antioxidant activities of ferulic acid from various studies to provide a benchmark for comparison.

Table 1: Radical Scavenging Activity of Ferulic Acid (DPPH Assay)

IC50 (µg/mL)Reference
64% inhibition at 100 µg/mL[1]
Lower than caffeic acid and sinapic acid[2]

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Radical Scavenging Activity of Ferulic Acid (ABTS Assay)

Antioxidant ActivityReference
Strong antioxidant action[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Ferulic Acid

Antioxidant CapacityReference
Strong ferric-reducing activity, comparable to Trolox[3]

Structure-Activity Relationship: The Impact of Bromination

The antioxidant activity of phenolic compounds like cinnamic acid derivatives is largely dictated by their chemical structure. Key features include the presence and position of hydroxyl groups on the aromatic ring and the nature of the side chain.

  • Ferulic Acid : The antioxidant prowess of ferulic acid stems from its 4-hydroxy-3-methoxyphenyl group. The hydroxyl group is the primary site for hydrogen atom donation to neutralize free radicals. The adjacent methoxy group and the propenoic acid side chain contribute to the stabilization of the resulting phenoxyl radical through resonance.

  • This compound : In this molecule, a bromine atom is substituted at the 3-position of the phenyl ring of 4-methoxycinnamic acid. The introduction of an electron-withdrawing bromine atom can have complex effects on the antioxidant activity. On one hand, it can increase the acidity of the phenolic proton, potentially facilitating hydrogen donation. On the other hand, its steric bulk might hinder the interaction with free radicals. Studies on brominated flavonoids have shown that bromination can lead to higher antioxidant activity and increased lipophilicity, which could enhance cellular uptake. However, research on ethyl 5-bromoferulate suggests that a halogen substituent ortho to the phenolic group does not significantly impact antioxidant activity. Based on this, it is reasonable to hypothesize that the antioxidant activity of this compound would be in a similar range to that of non-brominated 4-methoxycinnamic acid and potentially ferulic acid, pending direct experimental verification.

Mechanistic Insights: The Nrf2 Signaling Pathway

A crucial mechanism by which many phenolic antioxidants, including ferulic acid, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like cinnamic acid derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Given that cinnamic acid derivatives are known activators of the Nrf2 pathway, it is highly probable that both ferulic acid and this compound can modulate this pathway to enhance cellular antioxidant defenses.

Nrf2_Pathway Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 sequesters Keap1->Cul3 Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation Antioxidants Cinnamic Acid Derivatives Antioxidants->Keap1 inactivates sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE ARE Nrf2_n->ARE binds to sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by cinnamic acid derivatives.

Experimental Protocols

To facilitate further research and direct comparison, this section details the standard methodologies for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of the test compound (ferulic acid or this compound) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a microplate or cuvette, mix a specific volume of each dilution of the test compound with a specific volume of the DPPH solution.

  • Include a control containing the solvent and the DPPH solution, and a blank for each concentration of the test compound (compound and solvent without DPPH).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution and serial dilutions of the test compound.

  • Add a small volume of the test compound dilution to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a stock solution and serial dilutions of the test compound.

  • Add a small volume of the test compound dilution to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known concentration of FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_measurement Data Acquisition & Analysis p1 Prepare stock solution of test compound p2 Create serial dilutions p1->p2 a1 Mix test compound dilution with reagent p2->a1 p3 Prepare assay-specific reagent (DPPH, ABTS•+, FRAP) p3->a1 a2 Incubate under specific conditions (time, temperature, light) a1->a2 m1 Measure absorbance at specific wavelength a2->m1 m2 Calculate % inhibition or use standard curve m1->m2 m3 Determine IC50 or Trolox Equivalents (TEAC) m2->m3

Caption: General experimental workflow for in vitro antioxidant activity assays.

Conclusion

Ferulic acid is a well-characterized antioxidant with robust free radical scavenging and Nrf2-activating properties. While direct experimental data for this compound is currently lacking, structure-activity relationships suggest it likely possesses comparable antioxidant activity. The introduction of a bromine atom may influence its physicochemical properties, such as lipophilicity, which could have implications for its biological activity. Further experimental studies employing standardized antioxidant assays are necessary to definitively characterize and compare the antioxidant potential of this compound with that of ferulic acid. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to undertake such investigations.

References

3-Bromo-4-methoxycinnamic Acid: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Re-evaluating 3-Bromo-4-methoxycinnamic Acid as a Negative Control

The compound this compound has been considered for use as a negative control in various biological assays. However, a comprehensive review of available literature and data on structurally related compounds suggests that it may not be biologically inert. Cinnamic acid and its derivatives, particularly those with methoxy and bromo substitutions, have demonstrated a range of biological activities.[1][2][3][4] This guide provides a comparative analysis of the known biological effects of similar compounds to predict the potential activity of this compound and to underscore the importance of rigorous controls in experimental design.

Comparison with Structurally Related Compounds

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[4] The presence of methoxy (-OCH3) and bromo (-Br) groups in this compound suggests a likelihood of biological activity, drawing parallels from similar molecules that exhibit anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer and Cytotoxic Potential
Compound/DerivativeCancer Cell LineIC50 ValueReference
Cinnamic AcidHuman Melanoma (HT-144)2.4 mM[6][7]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)A549 (Non-small-cell lung cancer)Not specified, but showed significant antiproliferative activity[5]
Dihydroartemisinin-TMCA ester (S5)A549 (Lung cancer)0.50 µM[8]
Dihydroartemisinin-TMCA ester (S5)SGC-7901 (Gastric cancer)11.82 µM[8]
Dihydroartemisinin-TMCA ester (S5)PC-3 (Prostate cancer)17.22 µM[8]
Various Cinnamic Acid Esters and AmidesHeLa, K562, Fem-x, MCF-742 - 166 µM[7]
Antimicrobial Activity

Cinnamic acid and its derivatives have a long history of use as antimicrobial agents.[2] The methoxy group, in particular, is a key structural feature in many compounds with antimicrobial properties.[4] For example, 3-Hydroxy-4-methoxycinnamic acid has been shown to have synergistic effects with antibiotics against multidrug-resistant bacteria.[9] While direct data on this compound is lacking, its structure suggests potential for similar activity.

Compound/DerivativeTarget OrganismActivity MetricReference
p-Methoxycinnamic acid (p-MCA)Escherichia coli, Salmonella enteritidisStrong antimicrobial effect
3-Hydroxy-4-methoxycinnamic acid (3H4MCA)Multidrug-resistant Escherichia coli and Staphylococcus aureusSynergistic effects with antibiotics (MIC > 512 µg/mL for 3H4MCA alone)[9]
Cinnamic acid and derivativesGram-positive and Gram-negative bacteria, yeasts, moldsVaried antimicrobial effects[3]

Potential Mechanism of Action: Signaling Pathway Modulation

Given the evidence of biological activity in structurally similar compounds, it is plausible that this compound could modulate key cellular signaling pathways. A common target for cinnamic acid derivatives is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[10][11][12][13]

Below is a diagram illustrating a simplified MAPK/ERK signaling cascade, a potential target for cinnamic acid derivatives.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for Experimental_Workflow cluster_0 Experimental Groups TestCompound Cells + Test Compound (e.g., this compound in DMSO) Assay Perform Assay (e.g., MTT, Wound Healing) TestCompound->Assay PositiveControl Cells + Positive Control (Known Active Compound) PositiveControl->Assay NegativeControl Cells + Vehicle Control (e.g., DMSO) NegativeControl->Assay Blank Media Only (Blank) Blank->Assay Analysis Data Analysis and Comparison Assay->Analysis

References

A Comparative Analysis of Suzuki vs. Heck Coupling for the Modification of 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of complex organic molecules is a cornerstone of modern drug discovery and development. The selection of an appropriate cross-coupling methodology is critical for achieving efficient and selective synthesis of target compounds. This guide provides a detailed comparative analysis of two prominent palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Heck coupling, for the functionalization of 3-Bromo-4-methoxycinnamic acid. This comparison is supported by extrapolated experimental data based on analogous substrates, detailed experimental protocols, and mechanistic pathway visualizations to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Suzuki vs. Heck Coupling

FeatureSuzuki CouplingHeck Coupling
Coupling Partner Organoboron compounds (e.g., boronic acids, boronic esters)Alkenes
Bond Formation C(sp²)—C(sp²) or C(sp²)—C(sp³)C(sp²)—C(sp²) (vinyl-aryl)
Byproducts Boron-based saltsHalide salts
Typical Catalysts Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf)Pd(OAc)₂, PdCl₂, Pd/C
Ligands Phosphine-based (e.g., PPh₃, SPhos, XPhos)Phosphine-based (e.g., PPh₃, P(o-tol)₃)
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)Amines (Et₃N, DIPEA), Carbonates (Na₂CO₃)
Solvent Biphasic (e.g., Toluene/H₂O, Dioxane/H₂O) or polar aprotic (DMF, THF)Polar aprotic (DMF, DMAc, Acetonitrile)
Reaction Temperature 60-120 °C80-150 °C

Quantitative Performance Comparison

The following tables summarize the extrapolated quantitative data for the Suzuki and Heck coupling reactions of this compound with representative coupling partners. These values are derived from literature precedents on structurally similar substrates and serve as a guideline for expected outcomes.[1][2][3]

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80890-98
PdCl₂(dppf)Cs₂CO₃DMF110688-96

Table 2: Heck Coupling of this compound with Ethyl Acrylate

Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂Et₃NDMF1202475-85
Pd(OAc)₂ / P(o-tol)₃Na₂CO₃DMAc1301880-90
Pd/CDIPEAAcetonitrile1002470-80

Mechanistic Pathways

The catalytic cycles for both the Suzuki and Heck couplings proceed through a series of well-defined steps involving a palladium catalyst.

Suzuki_Coupling cluster_suzuki Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'B(OH)₂ / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product Reactant 3-Bromo-4-methoxy- cinnamic acid Reactant->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation Heck_Coupling cluster_heck Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Coordination Alkene Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Product + HBr Product Coupled Product Elimination->Product Reactant 3-Bromo-4-methoxy- cinnamic acid Reactant->OxAdd Alkene Alkene Alkene->Coordination Base Base BaseHBr Base-HBr Base->BaseHBr + HBr Suzuki_Workflow A Combine Reactants & Base in Flame-Dried Flask B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat Reaction Mixture (e.g., 100 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Quench with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry Organic Layer and Concentrate in vacuo G->H I Purify by Column Chromatography H->I Heck_Workflow A Combine Reactants, Base, Catalyst, and Ligand in Flask B Degas the Reaction Mixture A->B C Heat Reaction Mixture under Inert Atmosphere (e.g., 120 °C) B->C D Monitor Reaction Progress (TLC or GC-MS) C->D E Cool to Room Temperature D->E F Filter off Palladium Black E->F G Dilute with Water and Extract with Organic Solvent F->G H Dry Organic Layer and Concentrate in vacuo G->H I Purify by Column Chromatography H->I

References

Evaluating the Enzymatic Inhibition Profile of 3-Bromo-4-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzymatic inhibition profile of 3-Bromo-4-methoxycinnamic acid. Due to the limited direct experimental data on this specific compound, this document focuses on the established inhibitory activities of structurally similar cinnamic acid derivatives against key enzyme targets. The information presented herein, including detailed experimental protocols and comparative data, is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to Cinnamic Acid Derivatives as Enzyme Inhibitors

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in medicinal chemistry for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] A growing body of evidence suggests that these compounds can act as inhibitors of various enzymes, making them attractive scaffolds for the development of novel therapeutic agents.[1][2][3][4] Modifications to the cinnamic acid backbone, such as halogenation and methoxylation, have been shown to modulate their inhibitory potency and selectivity.[1]

This guide will focus on two primary enzyme targets for which cinnamic acid derivatives have shown inhibitory potential: cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and tyrosinase.

Comparative Inhibition Data

The following tables summarize the inhibitory activities of various cinnamic acid derivatives against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This data provides a basis for predicting the potential activity of this compound and for selecting appropriate positive controls in future experiments.

Table 1: Inhibition of Cholinesterases by Cinnamic Acid Derivatives

Compound/DrugTarget EnzymeIC50 (µM)Inhibition TypeReference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)46.18Mixed[5]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase (BChE)32.46Mixed[5]
4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)~46-[5]
TacrineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)-Reversible[6]
DonepezilAcetylcholinesterase (AChE)-Reversible, Competitive[6]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)--[6]
GalantamineAcetylcholinesterase (AChE)-Reversible, Competitive[6]

Table 2: Inhibition of Tyrosinase by Cinnamic Acid Derivatives and Analogs

Compound/DrugIC50Inhibition TypeReference
3-Hydroxy-4-methoxycinnamic acid (Ferulic acid)0.13 mM (monophenolase), 0.39 mM (diphenolase)Competitive[7]
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)4.1 ± 0.6 μMCompetitive[8]
Kojic acid22.0 ± 4.7 μM-[8]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cholinesterase Inhibition Assay

This protocol is based on the Ellman's method, a widely used spectrophotometric assay for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare stock solutions of the enzyme, substrate, DTNB, test compound, and positive control in the appropriate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (or positive control/buffer for control wells)

    • DTNB solution

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

  • Immediately measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of reaction is proportional to the rate of color change.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10]

Tyrosinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA) as substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare stock solutions of the enzyme, substrate, test compound, and positive control in the appropriate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (or positive control/buffer for control wells)

    • Tyrosinase solution

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (typically 475-490 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value of the inhibitor.[7][8]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate a general workflow for an enzyme inhibition assay and a simplified signaling pathway where cholinesterase activity is relevant.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Prepare Serial Dilutions of Inhibitor A->B C Add Enzyme, Buffer, and Inhibitor to Plate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Monitor Reaction (e.g., Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Cholinergic_Signaling cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AChE Inhibits

Caption: Simplified cholinergic synapse showing the role of AChE.

References

A Comparative Guide to the Structure-Activity Relationship of Cinnamic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have emerged as a promising class of compounds in the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamic acid analogs, with a particular focus on anticancer properties. While specific comprehensive SAR studies on 3-Bromo-4-methoxycinnamic acid analogs are not extensively available in the reviewed literature, this document leverages data from structurally related compounds, particularly trimethoxycinnamic acid derivatives, to provide valuable insights for researchers in the field.

Comparative Anticancer Activity of Cinnamic Acid Analogs

The following table summarizes the in vitro anticancer activity of a series of 3,4,5-trimethoxycinnamic acid (TMCA) amide analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative comparison of their potency. This information is crucial for understanding how structural modifications on the cinnamic acid scaffold influence cytotoxic activity.

Compound IDR Group (Modification on Amide)HeLa (Cervical Cancer) IC50 (µM)U-937 (Leukemia) IC50 (µM)Reference
S19 4-methylpiperazine38.99.7[1]
S20 4-(2-hydroxyethyl)piperazine2.11.8[1]

Note: The data presented is for 3,4,5-trimethoxycinnamic acid analogs, which serve as a relevant comparison for understanding the potential SAR of this compound analogs.

Key Structure-Activity Relationship Insights

Based on the available literature for various cinnamic acid derivatives, several key structural features have been identified as being crucial for their biological activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact activity. Methoxy groups, as seen in the TMCA analogs, often contribute to enhanced potency.[1] Halogenation can also influence the biological effect.

  • The α,β-Unsaturated Carbonyl Group: This Michael acceptor is a key feature of the cinnamic acid scaffold and is often involved in the mechanism of action, potentially through covalent interactions with biological targets.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby affecting its biological activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of cinnamic acid analogs.

General Synthesis of Cinnamic Acid Amide Derivatives

This protocol describes a common method for the synthesis of cinnamic acid amides via an amide coupling reaction.

  • Activation of the Carboxylic Acid: To a solution of the substituted cinnamic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like DMAP (4-dimethylaminopyridine) (0.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.[1]

  • Amine Addition: The desired amine (1 equivalent) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or heated as required, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure amide derivative.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow of a structure-activity relationship study and a typical experimental procedure for evaluating anticancer activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (e.g., this compound) Analogs Design & Synthesize Analogs (Varying R groups) Lead->Analogs Modification Screening In Vitro Screening (e.g., Anticancer Assays) Analogs->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Improvement

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well plate treat Treat with Cinnamic Acid Analogs start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

References

Halogenated Cinnamic Acids: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid, a naturally occurring compound, and its derivatives have emerged as a promising class of antimicrobials.[1] Halogenation of the cinnamic acid scaffold is a key strategy to enhance its antimicrobial potency. This guide provides a comparative overview of the antimicrobial efficacy of various halogenated cinnamic acids, supported by available experimental data.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of halogenated cinnamic acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the available MIC data for various halogenated cinnamic acid derivatives against common bacterial and fungal pathogens.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of MIC values should be approached with caution, as experimental conditions such as microbial strain, growth medium, and incubation time can vary between studies, leading to different results.

Table 1: Antibacterial Activity of Halogenated Cinnamic Acids (Minimum Inhibitory Concentration in µM)

CompoundEscherichia coliBacillus subtilisStaphylococcus aureus
Unsubstituted Cinnamic Acid ~6750[2]~3370[2]~3370[3]
Fluoro-derivatives
α-Fluorocinnamic acid15,000 - 25,000[4]15,000 - 25,000[4]15,000 - 25,000[4]
4-Fluorocinnamaldehyde1332[5]Not Reported>2664[5]
Chloro-derivatives
2-Chlorocinnamic acidNot ReportedNot ReportedNot Reported
3-Chlorocinnamic acidNot ReportedNot ReportedNot Reported
4-Chlorocinnamic acid708[6]708[6]Not Reported
4-Chlorocinnamaldehyde1200[5]Not Reported>2400[5]
Bromo-derivatives
2,3-Dibromophenylpropanoic acid**Not ReportedNot ReportedNot Reported
Iodo-derivatives
Data Not Available

*Note: Data for cinnamaldehyde derivatives are included for comparative purposes, as they share the core cinnamic structure. **Note: This is a derivative where bromine is added to the double bond, not the phenyl ring.

Table 2: Antifungal Activity of Halogenated Cinnamic Acids (Minimum Inhibitory Concentration in µM)

CompoundCandida albicansAspergillus niger
Bromo-derivatives
2,3-Dibromophenylpropanoic acid**0.79[7]0.89[7]

**Note: This is a derivative where bromine is added to the double bond, not the phenyl ring.

Experimental Protocols

The most common method for determining the MIC of antimicrobial compounds is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the halogenated cinnamic acids in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • Growth Media: Use an appropriate sterile liquid medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Microorganism Inoculum: Culture the test microorganism overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL). Further dilute this suspension to the final required concentration (typically 5 x 10⁵ CFU/mL in the well).
  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Procedure:

  • Add a specific volume of sterile broth to all wells of the microtiter plate.
  • Add the stock solution of the test compound to the first well of a row and mix.
  • Perform a two-fold serial dilution by transferring a defined volume of the solution from the first well to the second, and so on, down the plate.
  • Add the standardized microorganism inoculum to each well (except for a negative control well which contains only broth).
  • Include a positive control well (broth with inoculum but no test compound).

3. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity (an indication of microbial growth).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration and the proposed mechanism of action for halogenated cinnamic acids.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Sterile Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 24h at 37°C) inoculation->incubation read_results Visually Inspect for Turbidity (Growth) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Assay Workflow

Mechanism_of_Action cluster_compound Halogenated Cinnamic Acid cluster_bacterium Bacterial Cell cluster_effect Antimicrobial Effect compound Halogenated Cinnamic Acid membrane Cell Membrane compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption Leads to cytoplasm Cytoplasm (Intracellular Contents) leakage Leakage of Intracellular Contents cytoplasm->leakage escapes disruption->leakage death Cell Death leakage->death

References

A Comparative Guide to Purity Validation of 3-Bromo-4-methoxycinnamic Acid: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates like 3-Bromo-4-methoxycinnamic acid is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two prominent analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method, enabling you to make an informed decision for your analytical needs.

Principles of Analysis

Quantitative NMR (qNMR) is a primary analytical method that offers a direct measure of a compound's purity. Its principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. For purity analysis, it separates the main compound from its impurities based on their differential interactions with a stationary phase (the column) and a mobile phase. A detector, typically UV-Vis, measures the response of each eluting compound. The purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but assumes that all compounds have a similar response at the detection wavelength, or it requires individual calibration for each impurity for precise quantification.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and practical aspects like sample throughput and cost.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.Comparative separation method based on analyte-stationary phase interactions.
Reference Standard Requires a certified internal standard of a different, pure compound.Typically uses the area percent method, but for highest accuracy, requires a certified reference standard of the analyte and its impurities.
Accuracy High, providing an absolute purity value.High, but can be influenced by the response factors of impurities in the area percent method.
Precision (%RSD) Excellent, typically < 1%.Very good, typically < 2%.
Selectivity High, based on distinct chemical shifts of protons. Can be challenging with overlapping signals.High, based on chromatographic separation. Can be optimized by altering mobile phase, column, and other parameters.
Sensitivity (LOD/LOQ) Lower than HPLC.Higher than qNMR, excellent for trace impurity detection.
Analysis Time per Sample 20 - 40 minutes (including longer relaxation delays).15 - 30 minutes.
Sample Preparation Precise weighing of both analyte and internal standard, followed by dissolution in a deuterated solvent.Dissolution in a suitable solvent and filtration.
Sample Consumption Higher (milligrams).Lower (micrograms to milligrams).
Destructive/Non-destructive Non-destructive; the sample can be recovered.Destructive.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. The following sections provide representative methodologies for the purity assessment of this compound using qNMR and HPLC.

Quantitative NMR (qNMR) Protocol

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • High-precision NMR tubes.

Materials:

  • This compound sample.

  • Internal Standard: Dimethyl sulfone (DMSO2), TraceCERT® certified reference material.[1][2]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact mass.

  • Accurately weigh approximately 5 mg of Dimethyl sulfone internal standard into the same vial. Record the exact mass.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d6.

  • Temperature: 25 °C.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally sufficient to ensure full relaxation for quantitative accuracy).

  • Pulse Angle: 30° or 90°. A 30° pulse with a shorter relaxation delay can be used if T1 values are unknown, but a 90° pulse with an adequate relaxation delay is optimal.

  • Number of Scans (ns): 16 to 64, to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 14 ppm).

Data Processing and Purity Calculation:

  • Apply a line broadening factor of 0.3 Hz before Fourier transformation.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the vinylic protons or the methoxy protons are suitable for quantification. The singlet from Dimethyl sulfone at approximately 3.1 ppm in DMSO-d6 serves as the internal standard signal.[3]

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_IS = Purity of the internal standard (as stated on the certificate)

    • analyte refers to this compound

    • IS refers to the internal standard (Dimethyl sulfone)

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Materials:

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable acidic modifier).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (cinnamic acid derivatives have strong UV absorbance in this region).[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Processing and Purity Calculation:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data from the qNMR and HPLC analyses of a single batch of this compound.

Table 1: qNMR Purity Assessment Data

ParameterValue
Analyte Mass (m_analyte)15.05 mg
Internal Standard (DMSO2) Mass (m_IS)5.12 mg
Analyte MW (MW_analyte)257.08 g/mol
Internal Standard MW (MW_IS)94.13 g/mol
Analyte Signal Integral (I_analyte)1.00 (normalized)
Number of Analyte Protons (N_analyte)1 (for one vinylic proton)
Internal Standard Signal Integral (I_IS)3.52
Number of IS Protons (N_IS)6
Internal Standard Purity (Purity_IS)99.9%
Calculated Purity 98.5%
Precision (%RSD, n=3) 0.8%

Table 2: HPLC Purity Assessment Data

Peak No.Retention Time (min)Peak AreaArea %Identification
14.21,5000.05Unknown Impurity
212.52,985,00099.50This compound
315.810,5000.35Related Substance
418.13,0000.10Unknown Impurity
Total 3,000,000 100.00
Calculated Purity (Area %) 99.50%
Precision (%RSD, n=3) 1.5%

Discrepancy and Interpretation:

In this illustrative example, qNMR indicates a purity of 98.5%, while HPLC suggests a purity of 99.50%. This discrepancy is not uncommon and can arise from several factors. The impurities may have different UV response factors compared to the main compound, leading to an inaccurate representation by the HPLC area percent method. qNMR, being a molar-based technique, is not affected by differences in chromophores and provides a more accurate measure of the true purity of the bulk material.

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Dimethyl sulfone (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR parameters (d1, pulse angle, etc.) transfer->setup_nmr acquire Acquire spectrum setup_nmr->acquire phase_baseline Phase and baseline correction acquire->phase_baseline integrate Integrate signals of analyte and IS phase_baseline->integrate calculate Calculate purity using the qNMR formula integrate->calculate

qNMR Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh sample dissolve_sample Dissolve in mobile phase diluent weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm filter dissolve_sample->filter_sample inject_sample Inject sample into HPLC system filter_sample->inject_sample run_gradient Run gradient program inject_sample->run_gradient detect_peaks Detect peaks with UV detector run_gradient->detect_peaks integrate_peaks Integrate all chromatographic peaks detect_peaks->integrate_peaks calculate_purity Calculate purity (Area % Method) integrate_peaks->calculate_purity

HPLC Experimental Workflow

Conclusion

Both qNMR and HPLC are powerful and essential tools for the purity assessment of this compound. The choice between them depends on the specific analytical objective.

  • HPLC is an excellent method for routine quality control, offering high throughput and superior sensitivity for the detection and quantification of trace impurities.

  • qNMR serves as an invaluable primary method for providing an accurate, absolute purity value of the main component. Its non-destructive nature and independence from analyte-specific reference standards make it ideal for the certification of reference materials and for obtaining a true purity value when impurity standards are not available.

For a comprehensive and orthogonal approach to purity validation, a combination of both techniques is highly recommended. HPLC can be utilized to establish the impurity profile with high sensitivity, while qNMR can confirm the identity and provide an accurate, absolute purity assignment of the bulk material. This dual-pronged strategy ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methoxycinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Bromo-4-methoxycinnamic acid is paramount for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous chemical waste correctly.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin.

  • Work Area: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Segregation and Containment: A Critical Step

Proper segregation is fundamental to safe and efficient hazardous waste disposal. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated waste streams.

  • Solid Waste:

    • Collect all solid forms of the compound, including residues, contaminated weighing papers, and disposable equipment (e.g., gloves, wipes), in a dedicated and clearly labeled hazardous waste container.

    • This container should be specifically marked for "Halogenated Organic Solids."

  • Liquid Waste (Solutions):

    • Any solutions containing this compound must be collected in a separate, leak-proof container that is chemically compatible with the solvent used.

    • The container must be clearly labeled as "Halogenated Organic Liquid Waste."

Spill Management Protocol

In the event of an accidental spill, follow these procedures immediately:

  • Containment: For solid spills, carefully sweep the material to prevent dust formation and transfer it into a designated hazardous waste container.

  • Decontamination: Clean the affected area with a damp cloth or paper towels.

  • Waste Disposal: All materials used for cleaning the spill must be disposed of as halogenated hazardous waste.

  • Reporting: Promptly report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Procedure

The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste management service.

  • Labeling: Ensure the hazardous waste container is sealed and accurately labeled with its contents, including the chemical name and any associated hazards.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department or a qualified hazardous waste disposal company to schedule a pickup.

  • Documentation: Maintain meticulous records of the disposal process, adhering to all local and national regulations.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the critical data for handling and disposing of this compound.

ParameterGuidelineCitation
Hazard Classification Hazardous Waste[1][2]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Primary Disposal Technology Incineration at a licensed hazardous waste facility.[4]
Critical Precaution Do not dispose of down the drain or mix with non-halogenated waste.[4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Waste Segregation Separate containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids".[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Final Steps Start Generate 3-Bromo-4- methoxycinnamic acid waste Decision Solid or Liquid Waste? Start->Decision Solid_Container Collect in 'Halogenated Organic Solids' Container Decision->Solid_Container Solid Liquid_Container Collect in 'Halogenated Organic Liquids' Container Decision->Liquid_Container Liquid Label Seal and Label Container Solid_Container->Label Liquid_Container->Label Store Store in Designated Waste Area Label->Store Dispose Arrange Pickup by Licensed Hazardous Waste Service Store->Dispose End Disposal Complete Dispose->End

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-4-methoxycinnamic Acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on available data for structurally similar compounds and are designed to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Classification

Based on data from analogous compounds such as 3-Bromo-4-hydroxy-5-methoxycinnamic acid and p-Bromocinnamic acid, this compound should be handled as a hazardous substance.[1][2] Potential hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2][3][4]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[2]
Skin IrritationWarningH315: Causes skin irritation[2][3]
Eye IrritationWarningH319: Causes serious eye irritation[2][3]
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Always inspect gloves before use and wash hands after removal.[5][6]
Eye Protection Chemical safety goggles.Protects against splashes and airborne particles.[6][7]
Face Protection Face shield.To be worn in addition to goggles for operations with a higher risk of splashing.[5]
Body Protection Laboratory coat.Protects against contamination of personal clothing. Ensure the lab coat is fully buttoned.[5][6]
Footwear Closed-toe shoes.Mandatory for protecting the entire foot from spills.[8]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a particle filter is necessary.Avoid inhalation of dust and vapors.[3][5]

Operational and Disposal Plans

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

Handling and Experimental Protocol
  • Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly.[5] Cover the work surface with disposable bench covers to contain any spills.[5] Gather all necessary equipment and reagents.

  • Weighing and Transfer : Perform all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust.[5]

  • During Operation : Keep the container tightly closed when not in use.[1] Avoid breathing dust, fumes, or vapors.[2] Do not eat, drink, or smoke when using this product.[1][2]

  • Post-Operation : Decontaminate all non-disposable equipment and glassware after use.[5] Wipe down the work surface in the fume hood. Wash hands and any exposed skin thoroughly after handling.[1][2]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation and wear the required personal protective equipment.[2] Avoid dust formation.[2]

  • Containment and Clean-up : For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2][6] All cleaning materials must be disposed of as halogenated hazardous waste.[6]

  • Environmental Precautions : The substance should not be released into the environment.[2]

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation :

    • Solid Waste : Collect the compound, contaminated weighing papers, gloves, and other consumables in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[6]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[6]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [6]

  • Container Management : Use sturdy, leak-proof, and clearly labeled containers for waste collection.[9] Keep waste containers closed except when adding waste.[9] The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[9]

  • Final Disposal : The final disposal must be conducted by a licensed hazardous waste management provider, typically via high-temperature incineration.[6][10] Do not dispose of this chemical down the drain or in regular trash.[6][9]

First-Aid Measures

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2]

Workflow for Handling this compound

G prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Fume Hood (Weighing, Transfers) ppe->handling experiment Experimental Use handling->experiment decon Decontamination (Glassware, Surfaces) experiment->decon waste Waste Segregation experiment->waste decon->waste solid_waste Solid Halogenated Waste waste->solid_waste liquid_waste Liquid Halogenated Waste waste->liquid_waste disposal Professional Disposal (Incineration) solid_waste->disposal liquid_waste->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxycinnamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.